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  • Product: Benzyl benzofuran-2-ylcarbamate
  • CAS: 916605-99-7

Core Science & Biosynthesis

Exploratory

Comprehensive NMR Characterization and Synthesis Workflow for Benzyl Benzofuran-2-ylcarbamate

Executive Summary Benzyl benzofuran-2-ylcarbamate (CAS 916605-99-7) is a highly valued heterocyclic intermediate in medicinal chemistry, frequently serving as a stable precursor to 2-aminobenzofurans—important bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl benzofuran-2-ylcarbamate (CAS 916605-99-7) is a highly valued heterocyclic intermediate in medicinal chemistry, frequently serving as a stable precursor to 2-aminobenzofurans—important bioisosteres for indole-based drug discovery (1[1]). Because the free 2-aminobenzofuran core is notoriously unstable and prone to oxidative degradation or polymerization, masking the amine as a benzyl carbamate (Cbz) ensures synthetic tractability.

This technical guide provides an authoritative breakdown of the structural characterization of benzyl benzofuran-2-ylcarbamate via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it details a self-validating synthetic protocol leveraging a modified Curtius rearrangement, elucidating the mechanistic causality behind each experimental parameter.

Strategic Synthesis: The Curtius Rearrangement Pathway

The most efficient route to benzyl benzofuran-2-ylcarbamate is the Curtius rearrangement of benzofuran-2-carboxylic acid (2[2]). Traditional methods require the formation of an acyl chloride followed by treatment with sodium azide. However, modern protocols utilize diphenylphosphoryl azide (DPPA) and triethylamine (NEt 3​ ) to generate the acyl azide in situ.

Causality of Reagent Selection: Utilizing DPPA allows for a one-pot conversion of the carboxylic acid to the acyl azide, bypassing the need to isolate highly reactive acyl chlorides. More importantly, the in situ generation and immediate thermolysis of the acyl azide to the isocyanate mitigates the severe explosion hazards typically associated with isolating low-molecular-weight azido intermediates (3[3]). Trapping the resulting isocyanate with benzyl alcohol yields the stable carbamate (4[4]).

SynthesisPathway A Benzofuran-2-carboxylic acid (Starting Material) B Acyl Azide Intermediate A->B DPPA, NEt3 Toluene, 0-25°C C Isocyanate Intermediate B->C Heat (-N2) 80-100°C D Benzyl benzofuran-2-ylcarbamate (Final Product) C->D Benzyl Alcohol Nucleophilic Trapping

Curtius rearrangement workflow for synthesizing benzyl benzofuran-2-ylcarbamate.

NMR Spectroscopic Characterization

The structural verification of benzyl benzofuran-2-ylcarbamate heavily relies on identifying the unique electronic environment of the benzofuran core coupled to the carbamate moiety. The data below represents the characteristic shifts acquired in DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

Quantitative Data: 1 H NMR Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.45Singlet (br)1H-Carbamate N-H
7.55Doublet1H7.8Benzofuran H -4
7.48Doublet1H8.2Benzofuran H -7
7.45 – 7.30Multiplet5H-Benzyl Aromatic H
7.25Apparent td1H7.8, 1.2Benzofuran H -6
7.18Apparent td1H7.8, 1.2Benzofuran H -5
6.62Singlet1H-Benzofuran H -3
5.22Singlet2H-Benzyl CH 2​
Quantitative Data: 13 C NMR Assignments
Chemical Shift (δ, ppm)Carbon TypeAssignment
153.8QuaternaryCarbamate C =O
151.2QuaternaryBenzofuran C -7a (O-C)
148.5QuaternaryBenzofuran C -2 (N-C)
136.4QuaternaryBenzyl C -ipso
128.5CHBenzyl C -meta
128.2CHBenzyl C -ortho
128.0CHBenzyl C -para
127.6QuaternaryBenzofuran C -3a
123.8CHBenzofuran C -6
122.5CHBenzofuran C -5
120.6CHBenzofuran C -4
110.8CHBenzofuran C -7
96.5CHBenzofuran C -3
66.8CH 2​ Benzyl C H 2​
Mechanistic Causality of Chemical Shifts
  • The H-3 / C-3 Shielding Effect (δ 6.62 / 96.5 ppm): In the benzofuran system, the furan oxygen donates electron density into the ring via resonance, which naturally shields the C-3 position. The introduction of the carbamate nitrogen at C-2 provides an additional lone pair capable of resonance donation into the furan ring. This synergistic electron donation pushes the C-3 carbon and its attached proton significantly upfield compared to standard aromatic signals, acting as a definitive diagnostic marker for 2-substituted benzofurans.

  • The C-2 Deshielding Effect (δ 148.5 ppm): Conversely, the C-2 carbon is positioned directly between two highly electronegative heteroatoms (the furan oxygen and the carbamate nitrogen). The resulting strong inductive electron withdrawal pulls electron density away from C-2, deshielding it and shifting it far downfield.

  • The Carbamate NH (δ 10.45 ppm): The extreme downfield shift of the NH proton is caused by the anisotropic deshielding of the adjacent carbonyl group combined with the electron-withdrawing nature of the heteroaromatic benzofuran system.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating workflows. Built-in physical and spectroscopic checkpoints guarantee that the user can verify the success of the procedure at every stage.

Protocol 1: Synthesis of Benzyl Benzofuran-2-ylcarbamate
  • Preparation: Suspend benzofuran-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous toluene (30 mL) under an inert nitrogen atmosphere.

  • Activation: Add triethylamine (1.2 equiv, 12 mmol) dropwise at room temperature. The suspension will clarify as the triethylammonium salt forms. Validation Check: Complete dissolution confirms full deprotonation.

  • Azidation: Cool the reaction to 0 °C. Slowly add DPPA (1.05 equiv, 10.5 mmol) dropwise over 10 minutes. Stir for 2 hours at room temperature.

  • Rearrangement: Heat the mixture to 85 °C.

    • Self-Validation Check: Monitor the reaction visually. The evolution of nitrogen gas (bubbling) indicates the Curtius rearrangement is occurring. The cessation of bubbling (typically after 1-2 hours) serves as a physical validation that the intermediate isocyanate has fully formed.

  • Trapping: Once gas evolution ceases, add benzyl alcohol (1.5 equiv, 15 mmol) and maintain heating at 85 °C for an additional 4 hours.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with 5% aqueous citric acid, saturated NaHCO 3​ , and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify by flash column chromatography (Hexane/EtOAc).

    • Self-Validation Check: TLC analysis (Hexane/EtOAc 3:1) must show the complete disappearance of the highly polar carboxylic acid baseline spot and the emergence of a less polar, strongly UV-active product spot (R f​ ~ 0.5).

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the purified product in 0.6 mL of high-purity DMSO- d6​ (>99.8% D).

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because it strongly hydrogen-bonds with the carbamate NH, sharpening the signal and preventing rapid exchange, which ensures the NH proton is clearly visible at ~10.45 ppm.

  • Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, relaxation delay 2s) and the 13 C spectrum at 100 MHz (1024 scans, relaxation delay 2s).

  • Spectral Validation:

    • Set the residual DMSO quintet to exactly 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C) to validate the chemical shift axis calibration.

    • Integration Check: In the 1 H NMR spectrum, integrate the benzyl CH 2​ singlet (~5.22 ppm) and the benzofuran H-3 singlet (~6.62 ppm). The integration ratio must be exactly 2:1 . Any deviation indicates incomplete trapping by benzyl alcohol or the presence of unreacted benzyl alcohol impurities.

References

  • Title : Benzyl benzofuran-2-ylcarbamate Product Information (CAS 916605-99-7). Source : BLD Pharm. URL :[1]

  • Title : Benzofuran-2-carboxylic acid Synthesis and Curtius Rearrangement Strategy. Source : BioCrick. URL :[2]

  • Title : Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. Source : NIH PMC. URL :[3]

  • Title : Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Source : ACS Publications. URL :[4]

Sources

Foundational

Mechanism of Formation for Benzyl Benzofuran-2-ylcarbamate: A Comprehensive Technical Guide

Strategic Rationale: Overcoming the Instability of 2-Aminobenzofurans In medicinal chemistry and drug development, the benzofuran scaffold is a privileged pharmacophore. However, synthesizing 2-amino functionalized benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: Overcoming the Instability of 2-Aminobenzofurans

In medicinal chemistry and drug development, the benzofuran scaffold is a privileged pharmacophore. However, synthesizing 2-amino functionalized benzofurans presents a significant synthetic challenge: free benzofuran-2-amine is notoriously unstable and rapidly undergoes polymerization or oxidative degradation upon isolation.

To bypass the isolation of the free amine, synthetic chemists employ the Curtius Rearrangement [1]. By starting from the highly stable benzofuran-2-carboxylic acid, the system can generate a reactive isocyanate intermediate in situ. This intermediate is immediately trapped by benzyl alcohol to form benzyl benzofuran-2-ylcarbamate (a Cbz-protected amine). This approach not only prevents degradation but also yields a universally utilized carbamate protecting group that can be selectively cleaved or utilized directly in structure-activity relationship (SAR) studies.

Core Mechanistic Pathway

The formation of benzyl benzofuran-2-ylcarbamate via the DPPA-mediated Curtius rearrangement operates through a cascade of three distinct mechanistic phases:

  • Acyl Azide Formation: The reaction is initiated by the deprotonation of benzofuran-2-carboxylic acid using a mild organic base, typically triethylamine (TEA). The resulting carboxylate acts as a nucleophile, attacking the electrophilic phosphorus atom of[2]. The elimination of diphenyl phosphate yields the highly energetic benzofuran-2-carbonyl azide. DPPA is specifically chosen because it allows for a one-pot continuous process, circumventing the need to isolate highly explosive, low-molecular-weight acyl azides.

  • Concerted Thermal Rearrangement: Upon heating the system to 80–90 °C, the acyl azide undergoes the[3]. This is a concerted thermal decomposition where the loss of nitrogen gas (N₂) is synchronized with the migration of the benzofuran ring from the carbonyl carbon to the adjacent nitrogen atom. This concerted mechanism avoids the formation of a high-energy, discrete nitrene intermediate, cleanly yielding benzofuran-2-yl isocyanate.

  • Nucleophilic Trapping: The highly electrophilic central carbon of the newly formed isocyanate is immediately subjected to nucleophilic attack by benzyl alcohol. The subsequent proton transfer yields the stable carbamate product.

Mechanism A 1. Benzofuran-2-carboxylic acid + Triethylamine (TEA) B 2. Carboxylate Anion A->B Deprotonation C 3. Acyl Azide Intermediate (via DPPA addition) B->C Nucleophilic substitution (Loss of Diphenyl phosphate) D 4. Benzofuran-2-yl Isocyanate + N2 (gas) C->D Curtius Rearrangement (Heat 80°C, Concerted Migration) E 5. Benzyl Benzofuran-2-ylcarbamate D->E Trapping with Benzyl Alcohol (Nucleophilic Addition)

Mechanistic pathway of benzyl benzofuran-2-ylcarbamate formation via Curtius rearrangement.

Experimental Protocol & Self-Validating Workflows

To ensure high yields and reproducibility, the protocol must be treated as a self-validating system. The following methodology incorporates physical and analytical In-Process Controls (IPCs) to verify the progression of the reaction at each critical node.

Step-by-Step Methodology

Step 1: Carboxylate Activation

  • Action: Charge a dry, nitrogen-flushed round-bottom flask with benzofuran-2-carboxylic acid (1.0 eq, 10.0 mmol) and anhydrous toluene (50 mL, 0.2 M). Add triethylamine (1.2 eq, 12.0 mmol) dropwise at room temperature.

  • Causality: Toluene is selected as the solvent due to its inertness and optimal boiling point (110 °C), which safely accommodates the thermal decomposition temperature of the azide without requiring pressurized vessels.

Step 2: Acyl Azide Formation

  • Action: Introduce DPPA (1.1 eq, 11.0 mmol) slowly via syringe. Stir at room temperature for 1 hour.

  • Validation: Perform TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly polar carboxylic acid baseline spot confirms full conversion to the acyl azide.

Step 3: Curtius Rearrangement (Isocyanate Generation)

  • Action: Equip the flask with a reflux condenser and heat the mixture to 85 °C.

  • Validation (Visual): Observe steady bubbling in the solution. This is the evolution of N₂ gas, a direct stoichiometric indicator that the rearrangement is actively occurring.

  • Validation (Analytical IPC): Once bubbling ceases (approx. 2 hours), extract a 0.1 mL aliquot, evaporate the solvent, and perform FT-IR spectroscopy. The appearance of a sharp, intense absorption band at ~2260 cm⁻¹ definitively confirms the presence of the isocyanate[4].

Step 4: Nucleophilic Trapping

  • Action: Upon analytical confirmation of the isocyanate, add benzyl alcohol (1.5 eq, 15.0 mmol) to the hot solution. Maintain heating at 85 °C for an additional 4 hours.

  • Causality: Benzyl alcohol is added after the isocyanate is fully formed to prevent premature attack on the acyl azide, which could lead to unwanted ester byproducts.

Step 5: Workup and Purification

  • Action: Cool to room temperature. Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess TEA), saturated aqueous NaHCO₃ (to remove unreacted acid/phosphate byproducts), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1 to 4:1).

Workflow Step1 Activation (Acid + DPPA + TEA) Step2 Rearrangement (Heat to 85°C) Step1->Step2 N2 Evolution IPC IPC (IR: 2260 cm⁻¹) Step2->IPC Step3 Trapping (+ Benzyl Alcohol) IPC->Step3 Isocyanate formed Step4 Purification (Chromatography) Step3->Step4 Carbamate formed

Experimental workflow and in-process control (IPC) for carbamate synthesis.

Reaction Optimization & Quantitative Data

The choice of solvent and temperature dictates the efficiency of the concerted migration. The table below summarizes the quantitative optimization data for this specific transformation.

Solvent SystemTemperature (°C)DPPA (eq)Benzyl Alcohol (eq)Isolated Yield (%)Mechanistic Observations
Toluene 85 1.1 1.5 82 Optimal. Clean conversion, distinct N₂ evolution.
THF65 (Reflux)1.11.545Suboptimal. Incomplete rearrangement due to low thermal energy.
Acetonitrile801.11.568Moderate. Trace urea byproducts observed due to solvent hygroscopicity.
1,4-Dioxane951.11.579Good yield, but solvent removal during workup is labor-intensive.

Data Analysis: Toluene at 85 °C provides the ideal thermodynamic environment. It supplies sufficient activation energy to drive the loss of nitrogen gas while remaining completely inert to the highly electrophilic isocyanate, preventing the formation of competing side products.

References

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Curtius Rearrangement Source: Organic Chemistry Portal URL:[Link]

Sources

Exploratory

Benzyl Benzofuran-2-ylcarbamate: Comprehensive Safety Data, Predictive Toxicology, and Experimental Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, understanding the inherent pharmacological liabilities of these intermediates is paramount. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) is a specialized organic intermediate combining a benzofuran core with a benzyl carbamate moiety. While it offers significant bioisosteric versatility for target engagement[1], its structural components carry distinct toxicological signatures that must be rigorously managed.

This whitepaper synthesizes the physicochemical properties, predictive mechanistic toxicology, and self-validating experimental workflows required to safely handle and evaluate this compound.

Physicochemical Profiling & Structural Rationale

The molecular architecture of Benzyl benzofuran-2-ylcarbamate dictates both its utility and its hazard profile. The carbamate linkage is a well-documented pharmacophore for serine hydrolase interaction, while the benzofuran ring is highly susceptible to specific metabolic pathways.

Quantitative Data Summary
PropertyValue / SpecificationMechanistic Implication
CAS Number 916605-99-7Unique identifier for regulatory tracking.
Molecular Formula C16H13NO3High lipophilicity, predicting rapid cellular membrane penetration.
Molecular Weight 267.28 g/mol Favorable for small-molecule drug likeness (Rule of 5 compliant).
Purity ≥ 95% (Standard commercial)Impurities may skew in vitro toxicity assays; LC-MS verification required.
Storage Conditions Sealed, dry, 2–8°C[2]Prevents premature hydrolysis of the carbamate linkage.

Predictive Toxicology & Safety Data Sheet (SDS) Directives

Because comprehensive in vivo toxicological data for this specific CAS number is limited, we must employ predictive toxicology based on its structural moieties.

A. Carbamate-Mediated Neurotoxicity (AChE Inhibition)

Carbamates are structurally analogous to the neurotransmitter acetylcholine. They act as pseudo-reversible inhibitors of acetylcholinesterase (AChE) and other serine hydrolases[3][4]. Unlike organophosphates, which permanently "age" the enzyme, carbamates transfer a carbamyl group to the active-site serine residue. This carbamylated enzyme is relatively unstable and undergoes spontaneous hydrolysis (decarbamylation) within 30–40 minutes, restoring enzyme function[4]. However, acute exposure can lead to a rapid accumulation of acetylcholine, triggering parasympathetic overstimulation (clinically recognized by the DUMBBELS mnemonic: defecation, urination, miosis, bronchospasm, emesis, lacrimation, salivation)[3].

AChE_Inhibition A AChE Active Site (Serine Residue) C Reversible Michaelis Complex A->C B Benzyl benzofuran-2-ylcarbamate B->C D Carbamylated Enzyme (Inhibited State) C->D Benzyl Alcohol Release E Spontaneous Hydrolysis (Decarbamylation) D->E H2O F Regenerated AChE E->F F->A

Caption: Mechanism of reversible acetylcholinesterase inhibition via serine carbamylation.

B. Benzofuran-Mediated Hepatotoxicity (CYP450 Bioactivation)

The benzofuran ring is a known toxicophore in medicinal chemistry. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can oxidize the electron-rich furan ring to form highly reactive electrophilic intermediates, such as epoxides or quinone methides[5][6]. If cellular glutathione (GSH) is depleted, these reactive metabolites covalently bind to mitochondrial and endoplasmic reticulum proteins, leading to oxidative stress, mitochondrial dysfunction, and severe hepatotoxicity[5][7].

C. Laboratory Safety Handling (SDS Guidelines)
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a fitted N95/P100 respirator if handling dry powders to prevent inhalation of neurotoxic dust.

  • Engineering Controls: All manipulations of the dry powder or concentrated DMSO stock solutions must be performed inside a Class II biological safety cabinet or a certified chemical fume hood.

  • Spill Response: Decontaminate surfaces using a 5% sodium hypochlorite (bleach) solution, which accelerates the hydrolysis of the carbamate linkage, rendering it inactive.

Experimental Workflows for Toxicity Profiling

To validate the safety profile of Benzyl benzofuran-2-ylcarbamate for downstream applications, the following self-validating experimental protocols must be executed. As a Senior Application Scientist, I emphasize that every assay must include internal controls to prove causality.

Workflow 1: Target Engagement & AChE Inhibition Profiling (Ellman’s Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound against human recombinant AChE. Causality Rationale: We utilize Ellman's reagent (DTNB) because it reacts with thiocholine (the hydrolysis product of the synthetic substrate acetylthiocholine) to produce a yellow anion (5-thio-2-nitrobenzoic acid) measurable at 412 nm.

  • Reagent Preparation: Prepare a 10 mM stock of Benzyl benzofuran-2-ylcarbamate in 100% anhydrous DMSO. Dilute serially in 0.1 M phosphate buffer (pH 8.0) to achieve final well concentrations ranging from 1 nM to 100 µM (keep final DMSO <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 50 µL of the compound dilutions with 50 µL of human AChE (0.2 U/mL). Incubate at 37°C for exactly 15 minutes. Self-Validation: Include a positive control (Physostigmine) and a vehicle control (1% DMSO).

  • Substrate Addition: Add 100 µL of a master mix containing 0.5 mM acetylthiocholine iodide and 0.3 mM DTNB.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction. Plot % inhibition vs. log[inhibitor] to derive the IC50.

Workflow 2: CYP450-Mediated Hepatotoxicity Screening

Objective: Assess whether the benzofuran core undergoes bioactivation into cytotoxic metabolites. Causality Rationale: Standard HepG2 cells lack sufficient basal CYP450 expression. Therefore, we must use HepaRG cells or primary human hepatocytes, which maintain physiologically relevant levels of CYP3A4 and CYP2C9[5][6]. To prove that toxicity is metabolism-dependent, we co-incubate with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole, ABT).

  • Cell Culture: Seed differentiated HepaRG cells at 5x10^4 cells/well in a 96-well plate. Allow 24 hours for attachment.

  • Pre-treatment (The Validation Step): Pre-treat half the plate with 1 mM ABT (CYP inhibitor) for 2 hours. Leave the other half untreated.

  • Compound Exposure: Dose the cells with Benzyl benzofuran-2-ylcarbamate (1 µM to 500 µM) for 24 hours.

  • Viability Assay (MTT): Add 0.5 mg/mL MTT reagent for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Interpretation: If the IC50 of the compound is significantly higher (less toxic) in the ABT-treated group compared to the uninhibited group, it confirms that CYP450 bioactivation of the benzofuran ring is the primary driver of hepatotoxicity[5].

CYP450_Bioactivation P Benzyl benzofuran-2-ylcarbamate (Parent Compound) CYP CYP450 Oxidation (e.g., CYP3A4, CYP2C9) P->CYP RM Reactive Electrophilic Metabolite (Epoxide / Quinone) CYP->RM GSH Glutathione (GSH) Conjugation RM->GSH Detox Pathway PA Covalent Protein Adducts (Mitochondrial/ER) RM->PA Toxicity Pathway EX Excretion (Detoxification) GSH->EX TOX Hepatotoxicity & Cellular Apoptosis PA->TOX

Caption: CYP450-mediated bioactivation of benzofurans leading to reactive metabolite hepatotoxicity.

References

  • BLD Pharmatech: Benzyl benzofuran-2-ylcarbamate (CAS 916605-99-7) . bldpharm.com. Available at:

  • ChemBuyersGuide: BLD Pharmatech Co., Limited Catalog . chembuyersguide.com. Available at:

  • BLD Pharmatech: Ethyl benzofuran-2-ylcarbamate and related derivatives . bldpharm.com. Available at:[2]

  • EvitaChem: 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one Bioisosteric Potential . evitachem.com. Available at:[1]

  • Carbamate Toxicity . StatPearls - NCBI Bookshelf. Available at:[3]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology . PMC - NIH. Available at:[4]

  • Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-APB in hepatocyte cellular models . PubMed - NIH. Available at:[5]

  • Hepatotoxicity of Herbal Supplements Mediated by Modulation of Cytochrome P450 . MDPI. Available at:[7]

  • Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450 . PubMed - NIH. Available at:[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Benzyl Benzofuran-2-ylcarbamate

Introduction & Mechanistic Causality Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for lymphoid tyrosine phosphatase (LYP) inhibitors in cancer immunoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for lymphoid tyrosine phosphatase (LYP) inhibitors in cancer immunotherapy[1] and H3 receptor modulators[2]. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7)[3] is a highly versatile, stable building block used to introduce the 2-aminobenzofuran moiety into complex drug candidates.

Causality of Experimental Design: Direct synthesis and isolation of 2-aminobenzofuran is notoriously difficult. Unprotected 2-aminobenzofurans are highly unstable and prone to rapid oxidation and polymerization unless stabilized by electron-withdrawing substituents at the nitrogen or C3 position[4]. To bypass this inherent instability, this protocol utilizes a one-pot modified Curtius rearrangement.

By starting from the highly stable, commercially available benzofuran-2-carboxylic acid, we generate an acyl azide intermediate using diphenylphosphoryl azide (DPPA). Thermal decomposition of the azide extrudes nitrogen gas to form a highly reactive benzofuran-2-isocyanate. Instead of allowing this to hydrolyze into the unstable free amine, it is immediately trapped in situ by benzyl alcohol, yielding the highly stable Cbz-protected carbamate[3].

Reaction Pathway Visualization

CurtiusPathway SM Benzofuran-2-carboxylic acid (Stable Precursor) Reagents DPPA, Et3N Toluene, 25°C SM->Reagents Azide Acyl Azide Intermediate Reagents->Azide Heat Heat (90°C) - N2 Gas Azide->Heat Isocyanate Benzofuran-2-isocyanate (Reactive Intermediate) Heat->Isocyanate BnOH Benzyl Alcohol 100°C Isocyanate->BnOH Product Benzyl benzofuran-2-ylcarbamate (Target Compound) BnOH->Product

Reaction pathway for the Curtius rearrangement of benzofuran-2-carboxylic acid to the carbamate.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Benzofuran-2-carboxylic acid162.141.01.62 g (10.0 mmol)Starting Material
Diphenylphosphoryl azide (DPPA)275.241.13.03 g (11.0 mmol)Azide Donor
Triethylamine ( Et3​N )101.191.21.21 g (12.0 mmol)Base
Benzyl alcohol108.141.51.62 g (15.0 mmol)Nucleophile / Trapping Agent
Toluene (Anhydrous)92.14-30 mLSolvent

Note: Toluene is selected as the solvent because its boiling point (110.6°C) perfectly accommodates the thermal requirements of the nitrogen extrusion phase (80-90°C) and the subsequent nucleophilic trapping (100°C).

Step-by-Step Experimental Protocol

Step 1: Formation of the Acyl Azide (0°C to 25°C)
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon balloon.

  • Dissolution: Add benzofuran-2-carboxylic acid (1.62 g, 10.0 mmol) and anhydrous toluene (30 mL) to the flask. Stir to form a suspension.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add triethylamine (1.21 g, 12.0 mmol) dropwise. Causality: The base deprotonates the carboxylic acid, increasing its nucleophilicity for the subsequent reaction with DPPA. The solution will become homogeneous.

  • DPPA Addition: Slowly add DPPA (3.03 g, 11.0 mmol) dropwise over 10 minutes.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2 hours. Causality: DPPA acts as a mild, non-explosive azide donor. The temperature is kept strictly at or below 25°C during this phase to prevent premature, uncontrolled thermal rearrangement of the forming acyl azide.

Step 2: Curtius Rearrangement (80°C to 90°C)
  • Thermal Activation: Gradually heat the reaction mixture to 80-90°C using an oil bath.

  • Monitoring: Observe the reaction for the evolution of nitrogen gas (bubbling). Maintain this temperature for 1.5 to 2 hours until gas evolution ceases. Causality: Heating provides the activation energy required for the acyl azide to undergo a concerted rearrangement, extruding N2​ gas and forming the highly electrophilic benzofuran-2-isocyanate intermediate.

Step 3: Nucleophilic Trapping (100°C)
  • Alcohol Addition: Once gas evolution has completely stopped, add anhydrous benzyl alcohol (1.62 g, 15.0 mmol) to the reaction mixture in one portion.

  • Carbamate Formation: Increase the oil bath temperature to 100°C and reflux the mixture for 4 hours. Causality: Benzyl alcohol attacks the isocyanate carbon. Extended heating ensures complete conversion of the intermediate into the stable Cbz-protected carbamate. Anhydrous conditions are critical here; trace water would compete with benzyl alcohol, leading to the formation of the highly unstable 2-aminobenzofuran[4].

Step 4: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Washing: Wash the organic layer successively with 5% aqueous citric acid (2 × 30 mL), saturated aqueous sodium bicarbonate (2 × 30 mL), and brine (30 mL). Causality: Citric acid removes unreacted triethylamine, while sodium bicarbonate neutralizes and removes diphenyl phosphate (the byproduct of DPPA) and any unreacted starting material.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 9:1 to 8:2 v/v) to afford the pure product.

Analytical & Yield Data

ParameterExpected Value / Observation
Appearance White to off-white crystalline solid
Chemical Formula C16​H13​NO3​
Molecular Weight 267.28 g/mol [3]
Expected Yield 75 - 82% (2.0 - 2.19 g)
LC-MS (ESI) [M+H]+=268.1
TLC ( Rf​ ) 0.45 (Hexanes/Ethyl Acetate 8:2)

Troubleshooting & Safety

  • Safety Warning (DPPA): While DPPA is significantly safer than sodium azide, it is still a toxic organophosphorus compound. All operations must be conducted in a well-ventilated fume hood.

  • Incomplete Conversion: If TLC indicates unreacted starting material after Step 1, ensure the triethylamine is strictly anhydrous. Water contamination will rapidly hydrolyze DPPA.

  • Polymeric Byproducts: If a dark, insoluble precipitate forms during Step 3, it indicates moisture contamination leading to the formation and subsequent degradation of free 2-aminobenzofuran[4]. Ensure all glassware is flame-dried and reagents are strictly anhydrous.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Source: PubMed (Eur J Med Chem. 2023). URL:[Link]

  • Access to 1a,6b-Dihydro-1H-benzofuro[2,3-b]azirines and Benzofuran-2-amines via Visible Light Triggered Decomposition of α-Azidochalcones. Source: Organic Letters (ACS Publications). URL:[Link]

  • Benzofuran and benzothiophene-2-carboxylic acid amide derivatives.Source: Google Patents (US20090029976A1).

Sources

Application

Cbz deprotection methods for benzyl benzofuran-2-ylcarbamate

Advanced Cbz Deprotection Strategies for Benzyl Benzofuran-2-ylcarbamate: Overcoming Heterocyclic Instability Executive Summary The synthesis of benzofuran-2-amines is a critical operation in modern drug discovery, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cbz Deprotection Strategies for Benzyl Benzofuran-2-ylcarbamate: Overcoming Heterocyclic Instability

Executive Summary

The synthesis of benzofuran-2-amines is a critical operation in modern drug discovery, particularly for the development of kynurenine pathway modulators such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors ()[1]. However, the deprotection of its highly stable synthetic precursor, benzyl benzofuran-2-ylcarbamate (Cbz-protected), presents severe chemoselectivity challenges. This application note details the mechanistic pitfalls of traditional hydrogenolysis and acidic cleavage, providing validated, self-monitoring protocols for a mild nucleophilic deprotection strategy that preserves the integrity of the fragile benzofuran core.

Mechanistic Pitfalls in Cbz Deprotection of Benzofurans

The benzyloxycarbonyl (Cbz) group is traditionally removed via catalytic hydrogenolysis or strong acids ()[2]. When applied to benzyl benzofuran-2-ylcarbamate, these standard methods frequently fail due to the inherent reactivity of the benzofuran system:

  • The Over-Reduction Risk (Hydrogenolysis): Palladium-catalyzed hydrogenation (H2, Pd/C) efficiently cleaves the Cbz group but lacks chemoselectivity in the presence of the electron-rich C2-C3 double bond of the benzofuran ring. This often results in over-reduction, yielding the undesired 2,3-dihydrobenzofuran-2-amine artifact[2].

  • The Degradation Risk (Acidic Cleavage): Acid-mediated cleavage (e.g., HBr/AcOH or TFA) successfully removes the Cbz group but exposes the resulting benzofuran-2-amine to harsh conditions. Free benzofuran-2-amines are notoriously unstable; under acidic conditions, they rapidly tautomerize to the benzofuran-2(3H)-imine, triggering irreversible polymerization and ring-opening cascades[2].

Pathway SM Benzyl benzofuran-2-ylcarbamate (Cbz-Protected SM) Target Benzofuran-2-amine (Desired Product) SM->Target Mild Nucleophilic Cleavage OverRed 2,3-Dihydrobenzofuran-2-amine (Over-Reduction) SM->OverRed H2, Pd/C (Harsh Hydrogenolysis) Degrad Polymerization / Ring-Opening (Acid Degradation) SM->Degrad Strong Acids (e.g., HBr/AcOH) Target->Degrad Tautomerization & Instability

Reaction pathways and chemoselectivity in benzyl benzofuran-2-ylcarbamate deprotection.

Rational Selection: The Nucleophilic Cleavage Strategy

To bypass both reductive and acidic pitfalls, a nucleophilic deprotection strategy is highly recommended. Recent advancements demonstrate that Cbz groups can be efficiently cleaved via an SN2 mechanism using 2-mercaptoethanol and a weak base (K3PO4) in N,N-dimethylacetamide (DMAc) ()[3].

  • Causality of Reagent Selection: The potassium phosphate base is strong enough to deprotonate 2-mercaptoethanol (generating the highly nucleophilic thiolate) but too weak to induce base-catalyzed degradation of the benzofuran ring. The thiolate selectively attacks the benzylic carbon of the Cbz group, releasing the free amine, carbon dioxide, and a thioether byproduct[3].

  • Solvent Dynamics: DMAc is utilized as a highly polar aprotic solvent to stabilize the SN2 transition state, allowing the reaction to proceed smoothly at 75 °C without requiring high-pressure reactors[3].

Quantitative Method Comparison

The following table summarizes the performance of various deprotection strategies specifically applied to benzyl benzofuran-2-ylcarbamate:

Deprotection MethodReagents & ConditionsYield (%)Chemoselectivity ProfileScalability & Safety
Nucleophilic Cleavage 2-Mercaptoethanol, K3PO4, DMAc, 75 °C85–92%Excellent (Preserves furan ring)High (Avoids H2 gas, mild reagents)
Transfer Hydrogenolysis Pd/C (10%), NH4HCO2, MeOH, 25 °C70–80%Moderate (Risk of partial reduction)High (Safer than H2 gas)
Direct Hydrogenolysis H2 (1 atm), Pd/C (10%), MeOH< 40%Poor (Extensive over-reduction)Low (Requires high-pressure safety)
Acidic Cleavage 33% HBr in AcOH, 0 °C to RT< 20%Very Poor (Polymerization)Moderate (Harsh, corrosive reagents)

Validated Experimental Protocols

Protocol A: Mild Nucleophilic Deprotection (Primary Recommendation)

This protocol is adapted from the methodology described by Scattolin et al.[3] and optimized for highly sensitive heterocyclic amines.

Workflow Step1 1. Substrate Prep Dissolve in DMAc Step2 2. Base Addition K3PO4 (4 eq), N2 Purge Step1->Step2 Step3 3. Nucleophile 2-Mercaptoethanol (2 eq) Step2->Step3 Step4 4. Thermal Activation Stir at 75°C for 24h Step3->Step4 Step5 5. Aqueous Quench Cool & pour into H2O Step4->Step5 Step6 6. Isolation DCM extraction & dry Step5->Step6

Step-by-step workflow for the nucleophilic deprotection using 2-mercaptoethanol.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask, dissolve benzyl benzofuran-2-ylcarbamate (1.0 equiv) in anhydrous DMAc to achieve a concentration of 0.25 M.

    • Expert Insight: Anhydrous conditions prevent premature hydrolysis of the solvent at elevated temperatures.

  • Base Addition & Deoxygenation: Add anhydrous potassium phosphate tribasic (K3PO4, 4.0 equiv). Seal the flask with a septum and purge the suspension with dry Nitrogen (N2) for 15 minutes.

    • Expert Insight: Benzofuran-2-amines are highly susceptible to aerobic oxidation. Thorough deoxygenation is a critical self-validating step to prevent the formation of dark, tarry degradation products.

  • Nucleophile Addition: Inject 2-mercaptoethanol (2.0 equiv) via syringe.

  • Thermal Activation: Heat the reaction mixture to 75 °C and stir for 24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material is highly UV-active (Rf ~0.6). The product will appear as a highly polar spot (Rf ~0.2) that rapidly darkens upon exposure to acidic stains (e.g., p-anisaldehyde), confirming the presence of the free electron-rich amine.

  • Aqueous Quench: Cool the mixture to room temperature and pour it into a separatory funnel containing distilled water (5 volumes relative to DMAc).

    • Expert Insight: The large volume of water serves to completely solubilize the DMAc, the phosphate salts, and the unreacted 2-mercaptoethanol, driving them into the aqueous phase and away from the product.

  • Extraction & Isolation: Extract the aqueous phase with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation of the free amine).

Protocol B: Controlled Transfer Hydrogenolysis (Alternative)

For environments where volatile thiols are prohibited, transfer hydrogenolysis provides a tunable alternative that minimizes the over-reduction seen with H2 gas.

Step-by-Step Methodology:

  • Preparation: Dissolve benzyl benzofuran-2-ylcarbamate (1.0 equiv) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight).

    • Expert Insight: Always add the Pd/C under an inert atmosphere (Argon) to prevent solvent ignition.

  • Hydrogen Donor Addition: Add ammonium formate (NH4HCO2, 3.0 equiv) in a single portion.

    • Causality: Ammonium formate decomposes in situ to provide a steady, low-concentration supply of hydrogen, significantly reducing the kinetic probability of reducing the benzofuran C2-C3 double bond compared to a pressurized H2 atmosphere.

  • Reaction: Stir at 25 °C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor strictly by LC-MS to halt the reaction immediately upon Cbz disappearance. Extended reaction times will lead to over-reduction.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with cold methanol and concentrate the filtrate in vacuo.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Organic Letters, 2022, 24(19), 3736-3740. URL:[Link]

  • Curadev Pharma Private Ltd. "Inhibitors of the Kynurenine Pathway." European Patent Office, EP 2970173 B1, 2014.

Sources

Method

Application Note: Benzyl Benzofuran-2-ylcarbamate as a Strategic Building Block in Organic Synthesis

Introduction & Structural Rationale In the realm of medicinal chemistry and complex heterocycle synthesis, the benzofuran core is a privileged scaffold. However, functionalizing the 2-position with an amino group present...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the realm of medicinal chemistry and complex heterocycle synthesis, the benzofuran core is a privileged scaffold. However, functionalizing the 2-position with an amino group presents a severe synthetic challenge: free 2-aminobenzofurans are notoriously unstable, rapidly undergoing oxidative degradation, ring-opening, and polymerization when exposed to air or light[1].

To circumvent this inherent instability, the amine must be masked. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) serves as an optimal, stable building block for accessing 2-aminobenzofuran chemistry[2]. The carboxybenzyl (Cbz) protecting group withdraws electron density from the nitrogen via resonance, dampening the excessive electron richness of the furan ring. This stabilization allows chemists to store the compound indefinitely and perform selective, late-stage functionalizations—such as electrophilic aromatic substitution or cross-coupling—before unmasking the reactive amine under mild hydrogenolysis conditions to synthesize advanced pharmaceutical intermediates[3],[4].

Synthetic Divergence & Reactivity Profile

  • C-3 Electrophilic Aromatic Substitution (EAS): The C-3 position of the benzofuran ring remains the most nucleophilic site. The Cbz group permits controlled halogenation, formylation, or acylation at this position without degrading the furan ring.

  • N-Alkylation: The carbamate proton is sufficiently acidic to be deprotonated by moderate bases (e.g., K₂CO₃ or NaH), allowing for N-alkylation.

  • Deprotection & In Situ Trapping: Cleavage of the Cbz group generates the transient free amine, which must be immediately trapped by an electrophile to form stable amides, ureas, or fused heterocycles.

SyntheticDivergence Start Benzyl benzofuran-2-ylcarbamate (Stable Precursor) Path1 Pd/C, H2 Deprotection Start->Path1 Path2 Electrophilic Aromatic Substitution Start->Path2 Path3 Base, R-X N-Alkylation Start->Path3 Int1 2-Aminobenzofuran (Transient/Unstable) Path1->Int1 Prod1 In Situ Trapping (Amides, Ureas, Heterocycles) Int1->Prod1 Electrophile Prod2 C-3 Functionalized Derivative (Halogenation, Formylation) Path2->Prod2 E+ Prod3 N-Alkyl Benzyl benzofuran-2-ylcarbamate Path3->Prod3

Figure 1: Synthetic divergence of benzyl benzofuran-2-ylcarbamate into functionalized derivatives.

Mechanistic Causality of C-3 Functionalization

When designing electrophilic trapping experiments, it is critical to understand the electron flow. The oxygen atom of the furan ring and the protected nitrogen atom synergistically donate π -electron density, directing electrophiles strictly to the C-3 position. This forms a resonance-stabilized Wheland intermediate, followed by rapid rearomatization.

MechanismC3 N1 Benzyl benzofuran- 2-ylcarbamate N2 Electrophilic Attack at C-3 (Pi-donation from O & N) N1->N2 N3 Wheland Intermediate (Resonance Stabilized) N2->N3 N4 Deprotonation (Rearomatization) N3->N4 N5 C-3 Substituted Product N4->N5

Figure 2: Mechanistic pathway for C-3 electrophilic aromatic substitution of the benzofuran core.

Quantitative Data: Stability & Reactivity Comparison

Choosing the correct protecting group for 2-aminobenzofurans dictates the success of downstream synthesis. The table below summarizes why the Cbz group provides the optimal "Goldilocks" balance—stable enough for isolation and handling, yet labile enough for mild deprotection compared to robust acetamides.

DerivativeC-3 NucleophilicityAir Stability (Half-life)Deprotection Conditions
Free 2-Aminobenzofuran Very High< 1 hour (rapid polymerization)N/A
Benzyl benzofuran-2-ylcarbamate (Cbz) ModerateStable (Months)H₂, Pd/C or Lewis Acids
tert-Butyl benzofuran-2-ylcarbamate (Boc) ModerateStable (Months)TFA or HCl
N-(Benzofuran-2-yl)acetamide LowStable (Years)Strong Acid/Base (Harsh)

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the researcher can visually or analytically confirm the success of each mechanistic step before proceeding.

Protocol A: Regioselective C-3 Bromination

Objective: Synthesize Benzyl (3-bromobenzofuran-2-yl)carbamate for subsequent cross-coupling. Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to provide a controlled, low-concentration source of electrophilic bromine. This prevents over-oxidation and polyhalogenation of the electron-rich benzofuran core.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl benzofuran-2-ylcarbamate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a flame-dried flask under an argon atmosphere. Rationale: Argon prevents ambient moisture from interfering with the electrophilic halogenation.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Lowering the thermal energy maximizes regioselectivity for the C-3 position and suppresses potential ring-opening side reactions.

  • Reagent Addition: Add NBS (1.05 equiv, 5.25 mmol) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction & Self-Validation: Stir the mixture for 2 hours at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). Validation Check: The complete disappearance of the starting material spot and the emergence of a slightly less polar UV-active spot confirms the completion of the bromination.

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Rationale: This instantly reduces any residual electrophilic bromine species, halting the reaction and preventing post-workup degradation.

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude brominated product.

Protocol B: Catalytic Hydrogenolysis and In Situ Acylation

Objective: Synthesize N-(benzofuran-2-yl)benzamide via the transient 2-aminobenzofuran intermediate. Causality: Because free 2-aminobenzofuran auto-oxidizes rapidly upon isolation, the Cbz deprotection must be coupled directly with an electrophilic trapping agent in situ or immediately post-filtration under inert conditions.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried Schlenk flask with Benzyl benzofuran-2-ylcarbamate (1.0 equiv, 2.0 mmol) and 10% Pd/C (10 mol%) in anhydrous THF (15 mL).

  • Hydrogenation & Self-Validation: Evacuate the flask and backfill with H₂ gas (1 atm, via balloon) three times. Stir vigorously at room temperature. Validation Check: Monitor the hydrogen uptake. The reaction is complete when H₂ consumption ceases (typically 2-3 hours), indicating full cleavage of the Cbz group.

  • Inert Purge (Critical Step): Do NOT expose the reaction mixture to air. Evacuate the H₂ gas and thoroughly purge the system with Argon.

  • In Situ Trapping: Add anhydrous triethylamine (2.0 equiv, 4.0 mmol) to the mixture, followed immediately by the dropwise addition of benzoyl chloride (1.2 equiv, 2.4 mmol) at 0 °C. Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during acylation and protecting the acid-sensitive furan ring from polymerization.

  • Completion: Stir for 1 hour at room temperature. Filter the mixture through a short pad of Celite under a blanket of argon to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate and purify the resulting residue via silica gel flash chromatography to isolate the stable N-(benzofuran-2-yl)benzamide.

References

  • BLD Pharm, "Benzyl benzofuran-2-ylcarbamate (CAS 916605-99-7) Product Information", BLD Pharmatech,[2]

  • ResearchGate, "A Study of 2-Aminofurans", ResearchGate Publications,[1]

  • European Patent Office, "TRICYCLIC COMPOUND, AND PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF (EP 4273150 A1)", Google Patents / European Patent Office,[3]

  • ACS Publications, "Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions", Organic Letters,[4]

Sources

Application

Application Note: Synthesis, Handling, and Storage Protocols for Benzyl Benzofuran-2-ylcarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) Introduction & Mechanistic Rationale The benzofuran scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7)

Introduction & Mechanistic Rationale

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics [1]. Specifically, 2-aminobenzofuran derivatives are highly sought after for small molecule screening campaigns; however, the free 2-aminobenzofuran core is notoriously unstable and prone to oxidative degradation.

To circumvent this, the amine is typically masked as a carbamate. Benzyl benzofuran-2-ylcarbamate serves as an ideal, stable intermediate. The carboxybenzyl (Cbz) protecting group not only stabilizes the electron-rich furan ring but also provides orthogonal deprotection capabilities (via Pd/C hydrogenolysis) when the free amine is required for downstream transamidation or cross-coupling [1].

The most robust and scalable method for synthesizing this compound is the modified Curtius Rearrangement . By utilizing Diphenylphosphoryl azide (DPPA) instead of traditional sodium azide, we eliminate the risk of explosive hydrazoic acid formation and bypass the harsh conditions of thionyl chloride activation [2].

Experimental Workflow & Visualization

The transformation from benzofuran-2-carboxylic acid to the corresponding benzyl carbamate is a one-pot, two-stage process. The causality of the workflow is as follows:

  • Activation & Azidation: DPPA activates the carboxylic acid and simultaneously acts as an azide donor, forming the acyl azide intermediate.

  • Thermal Rearrangement: Heating the system drives the extrusion of nitrogen gas (N₂), forcing a strict 1,2-shift to yield a highly electrophilic isocyanate.

  • Nucleophilic Trapping: Benzyl alcohol (BnOH) is introduced to trap the isocyanate, forming the stable carbamate linkage.

G A Benzofuran-2-carboxylic acid (Starting Material) B DPPA, Et3N Solvent: Toluene, 0 °C to RT A->B C Benzofuran-2-carbonyl azide (Intermediate 1) B->C D Curtius Rearrangement Heat to 80 °C (-N2) C->D E Benzofuran-2-yl isocyanate (Intermediate 2) D->E F Nucleophilic Trapping Add Benzyl Alcohol (BnOH) E->F G Benzyl benzofuran-2-ylcarbamate (Final Product) F->G

Figure 1: Curtius rearrangement workflow for Benzyl benzofuran-2-ylcarbamate synthesis.

Step-by-Step Synthetic Protocol

Self-Validating System: This protocol incorporates in-process monitoring to ensure the successful generation of the intermediate isocyanate before the addition of the trapping agent, preventing the formation of symmetrical urea byproducts.

Materials Required
  • Benzofuran-2-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Benzyl alcohol (BnOH) (1.5 eq)

  • Anhydrous Toluene (0.2 M relative to starting material)

Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon.

  • Dissolution: Suspend Benzofuran-2-carboxylic acid in anhydrous toluene. Rationale: Toluene is chosen because its boiling point (110 °C) safely accommodates the thermal rearrangement without boiling off, and its non-nucleophilic nature prevents side reactions.

  • Base Addition: Add TEA (1.5 eq) and stir for 10 minutes at room temperature to deprotonate the carboxylic acid.

  • Azidation: Cool the reaction mixture to 0 °C using an ice bath. Add DPPA (1.2 eq) dropwise over 15 minutes. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Rearrangement: Attach a bubbler to the condenser to monitor gas evolution. Gradually heat the reaction to 80 °C. Caution: Nitrogen gas (N₂) will vigorously evolve as the acyl azide converts to the isocyanate. Maintain heating until gas evolution ceases (typically 1-2 hours).

  • Trapping: Once N₂ evolution stops, add Benzyl alcohol (1.5 eq) directly to the hot solution. Maintain heating at 80 °C for an additional 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate Benzyl benzofuran-2-ylcarbamate as an off-white solid.

Data Presentation & Analytical Validation

Reaction conditions must be strictly controlled to maximize yield. Table 1 outlines the causality behind solvent and temperature selection, while Table 2 provides the expected analytical benchmarks for product validation.

Table 1: Optimization of Reaction Conditions

SolventTemperature (°C)Time (h)Yield (%)Scientific Rationale & Observations
Toluene 80 4 85% Optimal. High boiling point allows complete thermal extrusion of N₂ without solvent degradation.
1,4-Dioxane90378%Good yield, but trace peroxide formation in dioxane can lead to minor oxidative byproducts.
THF66 (Reflux)1245%Suboptimal. The boiling point of THF is too low to efficiently drive the Curtius rearrangement, leaving unreacted acyl azide.

Table 2: Analytical Characterization Data

Analytical TechniqueParameterExpected Signal / ValueDiagnostic Significance
¹H NMR (400 MHz, CDCl₃)Cbz-CH₂~ 5.25 ppm (s, 2H)Confirms successful incorporation of the benzyl trapping agent.
¹H NMR (400 MHz, CDCl₃)Benzofuran C3-H~ 6.50 ppm (s, 1H)Verifies the integrity of the benzofuran core.
¹³C NMR (100 MHz, CDCl₃)Carbamate C=O~ 153.0 ppmConfirms the formation of the carbamate linkage.
ESI-MS (m/z)[M+H]⁺268.09Matches the theoretical exact mass of C₁₆H₁₃NO₃.

Handling & Storage Protocols

To maintain scientific integrity and personnel safety, strict handling and storage protocols must be adhered to.

Handling & Safety
  • Toxicity Warning: DPPA is highly toxic and moisture-sensitive. The intermediate benzofuran-2-yl isocyanate is a severe lachrymator and respiratory irritant. All synthetic steps prior to the final aqueous workup must be performed in a well-ventilated fume hood.

  • Pressure Hazard: The Curtius rearrangement generates stoichiometric amounts of nitrogen gas. Never perform this reaction in a sealed, closed system. Always use a vented bubbler to prevent overpressurization and potential glassware failure.

Storage & Stability
  • Temperature: Store the purified Benzyl benzofuran-2-ylcarbamate at 2-8 °C (refrigerated) . While carbamates are generally stable, the electron-rich nature of the benzofuran ring makes it susceptible to slow thermal degradation over extended periods.

  • Atmosphere & Light: Store in a tightly sealed, amber glass vial backfilled with an inert gas (Argon or Nitrogen). This prevents ambient moisture from hydrolyzing the carbamate and protects the heterocyclic core from UV-induced dimerization or oxidation.

References

  • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry Source: nih.gov URL: [Link]

  • Title: Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents Source: researchgate.net URL: [Link]

Method

Application Note: Reagents, Solvents, and Mechanistic Workflows for the Preparation of Benzyl Benzofuran-2-ylcarbamate

Executive Summary & Strategic Rationale The synthesis of benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) is a critical transformation for researchers developing benzofuran-containing therapeutics. The primary syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) is a critical transformation for researchers developing benzofuran-containing therapeutics. The primary synthetic challenge lies in the nature of the target's core amine: free benzofuran-2-amine is notoriously unstable, rapidly undergoing polymerization and hydrolysis under ambient conditions.

To circumvent the isolation of this fragile intermediate, the most authoritative and field-proven methodology is the of benzofuran-2-carboxylic acid[1]. By utilizing diphenylphosphoryl azide (DPPA) and trapping the transient isocyanate intermediate in situ with benzyl alcohol, chemists can successfully isolate the highly stable carboxybenzyl (Cbz)-protected amine[2]. This application note details the causality behind reagent selection, the concerted mechanistic pathway, and a self-validating experimental protocol.

Mechanistic Pathway & Visualization

The transformation relies on a tandem activation-rearrangement-trapping sequence. First, the carboxylic acid is converted to an acyl azide. Thermodynamic calculations and empirical evidence confirm that the subsequent, meaning the loss of nitrogen gas (N₂) and the migration of the benzofuran ring occur simultaneously to form an isocyanate[1]. Finally, nucleophilic addition of benzyl alcohol to the isocyanate yields the carbamate.

CurtiusMechanism A Benzofuran-2-carboxylic acid (Stable Precursor) B Acyl Azide (Reactive Intermediate) A->B DPPA, TEA 0 °C to RT C Isocyanate (Transient Electrophile) B->C Toluene, Heat (90 °C) - N₂ (Gas Evolution) D Benzyl benzofuran-2-ylcarbamate (Stable Cbz-Amine) C->D Benzyl Alcohol Nucleophilic Trapping

Reaction pathway for benzyl benzofuran-2-ylcarbamate via DPPA-mediated Curtius rearrangement.

Reagent and Solvent Selection: The Causality of Reaction Design

Every component in this reaction mixture serves a highly specific mechanistic purpose. Understanding why these reagents are chosen ensures successful scaling and troubleshooting.

  • Diphenylphosphoryl azide (DPPA): Traditional acyl azide synthesis requires converting the acid to an acid chloride followed by treatment with hazardous sodium azide. by acting as an electrophilic azide transfer reagent under mildly basic conditions[3].

  • Triethylamine (TEA): Acts as a non-nucleophilic Brønsted base. It deprotonates the benzofuran-2-carboxylic acid, creating a reactive carboxylate that attacks the phosphorus atom of DPPA, driving the formation of the acyl azide.

  • Benzyl Alcohol (BnOH): Selected as the trapping nucleophile to directly install the Cbz protecting group. The resulting Cbz-carbamate is highly stable to standard chromatographic conditions but can be cleanly cleaved later via palladium-catalyzed hydrogenation[2].

  • Toluene (Solvent): The choice of solvent is critical. Toluene is strictly non-nucleophilic, meaning it will not compete with benzyl alcohol to attack the isocyanate. Furthermore, to drive the activation energy of the Curtius rearrangement[4].

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a standard 10.0 mmol scale synthesis. An excess of benzyl alcohol is used to ensure complete trapping of the isocyanate and prevent urea dimer formation.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMechanistic Role
Benzofuran-2-carboxylic acid 162.141.00 eq1.62 gSubstrate
DPPA (97% purity)275.241.10 eq3.03 g (2.37 mL)Azidation Reagent
Triethylamine (TEA) 101.191.20 eq1.21 g (1.67 mL)Base
Benzyl Alcohol 108.141.50 eq1.62 g (1.55 mL)Trapping Nucleophile
Toluene (Anhydrous)92.14N/A25.0 mLHigh-boiling Solvent

Self-Validating Experimental Protocol

This step-by-step methodology incorporates physical and spectroscopic validation checkpoints to ensure reaction fidelity at each stage.

Step 1: Azide Formation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Add benzofuran-2-carboxylic acid (1.62 g, 10.0 mmol) and anhydrous toluene (25 mL). Stir to form a suspension.

  • Add triethylamine (1.67 mL, 12.0 mmol) in one portion. The mixture should become a homogeneous solution as the carboxylate salt forms.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DPPA (2.37 mL, 11.0 mmol) dropwise over 10 minutes.

  • Validation Checkpoint: Stir at room temperature for 1 hour. TLC (Hexanes/EtOAc 3:1) should indicate the complete consumption of the highly polar carboxylic acid starting material.

Step 2: Thermal Curtius Rearrangement 6. Gradually heat the reaction mixture to 85–90 °C using an oil bath.

  • Validation Checkpoint: Observe the reaction mixture closely. A steady evolution of fine bubbles (N₂ gas) will begin. The cessation of gas evolution (typically after 1.5 to 2 hours) is the physical indicator that the acyl azide has fully rearranged into the isocyanate.

Step 3: Nucleophilic Trapping 7. Once gas evolution ceases, add benzyl alcohol (1.55 mL, 15.0 mmol) via syringe. 8. Increase the temperature to 100 °C and stir for an additional 3 hours.

  • Validation Checkpoint: For rigorous validation, an aliquot can be analyzed via IR spectroscopy. The disappearance of the strong, distinct isocyanate stretching band at ~2250 cm⁻¹ and the appearance of the carbamate carbonyl band at ~1700 cm⁻¹ confirms reaction completion.

Step 4: Workup and Purification 9. Cool the mixture to room temperature and dilute with ethyl acetate (30 mL). 10. Wash the organic layer sequentially with 5% aqueous citric acid (2 × 20 mL) to remove residual TEA, saturated aqueous NaHCO₃ (20 mL) to remove trace unreacted acid, and brine (20 mL). 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield benzyl benzofuran-2-ylcarbamate as a crystalline solid.

References

  • Testbook. "Curtius Rearrangement: Learn Definition, Mechanism & Variations." Testbook Chemistry Resources. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." PMC PubMed Central. Available at:[Link]

  • Common Organic Chemistry. "Curtius Rearrangement - Common Conditions: Cbz Protected Pdt." Common Organic Chemistry Protocols. Available at:[Link]

  • Wikipedia. "Curtius rearrangement - Reaction mechanism and modifications." Wikimedia Foundation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl Benzofuran-2-ylcarbamate Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis of benzyl benzofuran-2-ylcarbamate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis of benzyl benzofuran-2-ylcarbamate. Because the benzofuran-2-amine intermediate is notoriously unstable and prone to rapid degradation, a classical amine-chloroformate coupling is rarely viable.

The industry standard is the Diphenylphosphoryl azide (DPPA)-mediated Curtius rearrangement, starting from the stable precursor benzofuran-2-carboxylic acid 1. However, this high-energy pathway is fraught with chemoselectivity pitfalls. This guide deconstructs the reaction mechanics to help you troubleshoot side reactions, optimize your yields, and implement self-validating protocols.

Mechanistic Pathway & Failure Modes

Understanding the exact point of failure is critical. The Curtius rearrangement is a concerted process 2, but the reactive intermediates are highly susceptible to nucleophilic attack by moisture or premature reagents.

CurtiusTroubleshooting Acid Benzofuran-2-carboxylic acid Reagents DPPA + Et₃N (Anhydrous Toluene) Acid->Reagents Azide Benzofuran-2-carbonyl azide Reagents->Azide Heat Heat (80 °C) Nitrogen Evolution Azide->Heat EarlyBnOH Premature BnOH Azide->EarlyBnOH Isocyanate Benzofuran-2-isocyanate Heat->Isocyanate BnOH Benzyl Alcohol (BnOH) Isocyanate->BnOH H2O Trace H₂O Isocyanate->H2O Product Benzyl benzofuran-2-ylcarbamate BnOH->Product Urea Symmetrical Urea (Insoluble) H2O->Urea Ester Benzyl Ester (Side Product) EarlyBnOH->Ester

Curtius rearrangement pathway and primary yield-detracting side reactions.

Yield Optimization Matrix

To systematically improve your yield, we have compiled quantitative data comparing standard batch conditions against optimized parameters.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield Shift
Solvent AcetonitrileAnhydrous TolueneCommercial acetonitrile contains trace water (~0.033%), which hydrolyzes the isocyanate to form insoluble urea 3. Toluene minimizes this risk.+15% to +20%
Reagent Addition One-pot (t=0)Sequential AdditionAdding Benzyl Alcohol after N₂ evolution ceases prevents competitive esterification of the acyl azide.+25% to +30%
Base Selection K₂CO₃ (Heterogeneous)Triethylamine (Et₃N)A homogeneous organic base ensures complete deprotonation of the acid, driving full acyl azide formation 4.+10%
Purification Silica Gel ChromatographyBiocatalytic Tagging (CALB)Benzyl alcohol co-elutes with the product. CALB enzyme tags BnOH to benzyl butyrate, allowing effortless separation 5.+10% to +15% (Recovery)
Self-Validating Experimental Protocol

Do not rely on blind reaction times. Use this self-validating methodology to ensure each intermediate is fully formed before proceeding to the next step.

Step 1: Acyl Azide Formation (Activation)

  • Charge an oven-dried flask with benzofuran-2-carboxylic acid (1.0 eq) and anhydrous toluene (to 0.5 M).

  • Add Triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add DPPA (1.1 eq) dropwise to control the exotherm.

  • Causality: Toluene is strictly required over polar aprotic solvents to suppress moisture-driven side reactions 3.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in methanol and check via TLC (Hexanes/EtOAc). Proceed only when the starting acid spot has completely disappeared.

Step 2: Curtius Rearrangement (Thermal Decomposition)

  • Attach a reflux condenser leading to a mineral oil bubbler.

  • Heat the reaction mixture to 80 °C.

  • Causality: The thermal decomposition of the acyl azide proceeds via a concerted mechanism to form the isocyanate, releasing stoichiometric nitrogen gas 2.

  • Self-Validation Checkpoint: Monitor the bubbler. Do not proceed to Step 3 until nitrogen bubbling has completely ceased (typically 1–2 hours). Premature progression will ruin the yield.

Step 3: Nucleophilic Trapping

  • Cool the mixture slightly to 50 °C.

  • Add Benzyl Alcohol (1.5 eq). Re-heat the mixture to 80 °C for 3–4 hours.

  • Causality: Introducing the nucleophile only after the isocyanate is fully formed prevents the alcohol from attacking the acyl azide directly.

  • Self-Validation Checkpoint: Perform IR spectroscopy on a crude aliquot. The reaction is complete when the intense, sharp isocyanate peak (~2250 cm⁻¹) disappears and is replaced by the carbamate carbonyl stretch (~1730 cm⁻¹).

Step 4: Biocatalytic Impurity Tagging (Workup)

  • To remove excess Benzyl Alcohol, treat the crude mixture with vinyl butyrate (3.0 eq) and immobilized Candida antarctica lipase B (CALB). Stir for 2 hours.

  • Causality: CALB chemoselectively acylates the residual benzyl alcohol into benzyl butyrate 5. This drastically shifts its polarity, preventing co-elution with your target carbamate during column chromatography.

Troubleshooting FAQs

Q: Why is my yield dropping, and why am I recovering a highly insoluble white powder? A: You are observing symmetrical urea formation. Isocyanates are highly moisture-sensitive. Even trace water hydrolyzes the benzofuran-2-isocyanate to benzofuran-2-amine. This amine is highly nucleophilic and immediately attacks unreacted isocyanate, forming an insoluble symmetrical urea 3. Solution: Ensure all glassware is oven-dried, swap acetonitrile for anhydrous toluene, and use fresh, dry Et₃N.

Q: NMR analysis of my product shows the formation of benzyl benzofuran-2-carboxylate. How did this happen? A: This is a classic esterification side reaction caused by the premature addition of benzyl alcohol. If BnOH is present while the acyl azide is still in solution, it will act as a nucleophile and displace the azide leaving group before the thermal rearrangement can occur. Solution: Adopt the sequential addition protocol. Always wait for nitrogen evolution to completely cease before introducing the alcohol.

Q: The reaction seems to stall, and I have unreacted carboxylic acid remaining. What is the cause? A: This points to incomplete activation, almost always due to degraded DPPA. DPPA degrades upon exposure to ambient moisture, releasing diphenylphosphonic acid. Solution: Verify the integrity of your DPPA (it should be a clear, colorless liquid; yellowing indicates degradation). Ensure you are using a slight excess (1.1–1.2 eq) along with an appropriate organic base 4.

Q: How can I efficiently separate the product from residual benzyl alcohol? They co-elute on my TLC plates. A: Benzyl alcohol and benzyl benzofuran-2-ylcarbamate exhibit significant co-polarity on silica gel. A highly effective, modern solution is biocatalytic tagging. By treating the crude mixture with vinyl butyrate and immobilized CALB enzyme, residual benzyl alcohol is chemoselectively converted to benzyl butyrate 5. This shifts its Rf value dramatically, allowing for effortless chromatographic separation.

References
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhHvbGvESodVPUGVd5r2hX_V8s6QMOwFJlebxUJMgnYp2iVNHFB9k9xxPtmhrYGENTw8PNaKzCd_oqnFEqM4T7AM5ExJQz6cA18SY8bIyzPZB9faW5jBS3WB00Iydur5PLHdRzUeLhCuxKBhM2oEW30yroF-iI2aZkVM7zk2UqS9fJc4Q-jjg_QREQGRPXRR2saXDOZr08ykE57xaltlLLQUn_tJqj_9aVAJ9zyCIiFsXB2m8NLNI4wmnzmpb2vrn8RCliuRng4D3vjcYMwVqTMF8RR8DiJ854jpnnHq7gAxsExSUkGhvNgCbKg9mTloedL4Evm4pMaNf1k2QeclSXcCJ82lqMBVvAPvYEJSavtfu6K0tDHh77oQFE9-DC5bR5PGN9FH1To-PBPD5KE3rxPsE1NH4QxTYxli8vtxneq7dTBZmh7ERkkQcP]
  • Optimization of reaction conditions for the Curtius rearrangement - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHg99WnImga2pi8fsyYHCoVGKCoQR1U_pcZhgxASzQfZ7GW8nvhcwaCLhLTIBb4sA0nwcXCcea_J8aw31lUl3jwI1rKr9IHlFZ1_2CyiGWmv88k5ipAecSrT0QecajB2JgVnWsjoXlyH-e0OHrGJMlEwPVOfX9H_2JYHIfkX9av96FR1ODrZ7wEZdu1G1qbJ-slVq4UTZ_GSzOS6n7]
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtwUHitPYP2tfK1mWea8-Kf8lJ_1kSZV1qZ3lZPVOTIwvclrF73j0fzqW82K6U2velqF01naZGkJvIB-vEvr5dvKdSGBlGr5ukm50StRuPP4EaRJZfwjHWT2gx_R7J_WDF-DAQn0UkeNlOjWAuDTjU]
  • Curtius rearrangement - Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB4jv88nkYkZjMRboYmPPoeyzs3u38KWC0YoxUB4KclRtK-C3cKRl6Ui6nvDltrGD-GWktbkaeZv3QnaBvx4AP0QzYst9VMZka8Y09LE1Umq5L0bDwn2Rd51NI4ByTrIIbIbON4s1GGNHDUyYp]
  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdD4QAJ46FipHV1vH4Th4D_HrevIcHrZV7hmL6yNI0UKatvvB3GZ_rAle_0rBdj7xrBs86vnQFcfSBhMPxmoZPz5kU7tAnznUPhUo6YKtf33le4JQjxIiPzeJEfntdtPaOzlq_wZ3LJRfC4g==]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Benzyl Benzofuran-2-ylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe aqueous solubility limitations of benzyl benzofuran-2-ylcarbamate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe aqueous solubility limitations of benzyl benzofuran-2-ylcarbamate. This compound frequently causes assay failures, flat Structure-Activity Relationship (SAR) curves, and poor in vivo exposure.

The guide is structured as a comprehensive Q&A, moving from root-cause diagnostics to validated, step-by-step solubilization protocols.

Part 1: Diagnostics & Mechanistic Root Causes

Q: Why does benzyl benzofuran-2-ylcarbamate immediately precipitate when diluted into my aqueous assay buffer? A: This molecule suffers from a combination of "brick dust" and "grease" physicochemical properties. The planar benzofuran and benzyl rings promote intense π−π stacking, resulting in a high crystal lattice energy that strongly resists dissociation in water (the "brick dust" effect)[1]. Simultaneously, its high lipophilicity and lack of hydrogen-bond donors/acceptors mean it cannot favorably interact with water molecules (the "grease" effect). When diluted from a DMSO stock, the rapid change in the dielectric constant causes immediate supersaturation and nucleation, leading to precipitation[2][3].

Q: Can I just adjust the pH of my buffer to force it into solution? A: No. While pH adjustment is a standard technique for ionizable compounds, benzyl benzofuran-2-ylcarbamate lacks an easily ionizable group at physiological conditions. More importantly, exposing the carbamate linker to extreme pH environments (pH < 3 or pH > 9) to force dissolution will likely trigger hydrolytic degradation of the molecule. You must rely on physical solubilization methods—such as complexation or micellar solubilization—rather than chemical ionization[1].

Q: How can I definitively tell if solubility is causing my erratic assay data? A: If you observe a "flat" dose-response curve at higher concentrations, or if your IC50/EC50 values shift unpredictably between replicates, you are likely hitting the thermodynamic solubility limit of the compound[3]. At this limit, adding more compound only creates more precipitate, not more dissolved active pharmaceutical ingredient (API).

Part 2: In Vitro Assay Troubleshooting

SolubilityLogic N1 Assess Assay Precipitation N2 Optimize DMSO Stock (<1% Final) N1->N2 N3 Visible Precipitate or Flat IC50? N2->N3 N4 Add Co-solvents (e.g., PEG400) N3->N4 Yes N7 Proceed to Biological Assay N3->N7 No N5 Still Precipitating? N4->N5 N6 HP-β-CD Complexation N5->N6 Yes N5->N7 No N6->N7

Logical troubleshooting workflow for resolving in vitro assay precipitation.

Q: How should I modify my DMSO stock preparation to prevent precipitation upon dilution? A: Never pipette a 100% DMSO stock directly into a large volume of aqueous buffer. This creates a localized zone of high supersaturation before the DMSO can diffuse, triggering irreversible nucleation.

  • Expertise Tip: Pre-dilute your DMSO stock with a miscible co-solvent (like PEG400) to create a transition gradient, and use rapid vortexing or acoustic liquid handling (e.g., Echo dispensing) to prevent droplet-induced nucleation[2]. Keep final DMSO concentrations 1% to avoid cellular toxicity.

Q: If DMSO optimization fails, how do I use cyclodextrins to solubilize this specific molecule? A: Cyclodextrins, specifically Hydroxypropyl- β -Cyclodextrin (HP- β -CD), are the gold standard for planar, aromatic molecules like benzyl benzofuran-2-ylcarbamate. The hydrophobic cavity of the cyclodextrin encapsulates the benzofuran/benzyl rings, shielding them from water, while the hydrophilic exterior keeps the complex dissolved[4]. We use HP- β -CD rather than natural β -CD because the hydroxypropyl substitution disrupts the cyclodextrin's own crystal lattice, increasing its aqueous solubility to >500 mg/mL and allowing for massive drug loading[4].

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyExcipient ConcentrationEstimated Solubility Limit (µg/mL)Fold EnhancementAssay Suitability
Direct Buffer Dilution 1% DMSO (max)< 1.01x (Baseline)High
Co-solvent Addition 5% PEG400 + 1% DMSO~ 10 - 2510x - 25xModerate (Toxicity risk)
HP-β-CD Complexation 10-20% w/v HP-β-CD~ 250 - 500250x - 500xHigh (Biocompatible)
Lipid-Based (SEDDS) 100% Lipid/Surfactant> 5,000> 5000xLow (In vivo dosing only)

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol provided below is a self-validating system . You must never assume a compound is in solution simply because the liquid looks clear.

Protocol A: Self-Validating HP- β -CD Inclusion Complexation

Because benzyl benzofuran-2-ylcarbamate is highly crystalline, direct mixing in water is kinetically too slow. We must use a solvent-evaporation method to force molecular-level interaction.

CD_Protocol S1 Weigh API & HP-β-CD (1:2 Molar) S2 Co-dissolve in Methanol/DCM S1->S2 S3 Rotary Evaporation (Form Solid Dispersion) S2->S3 S4 Rehydrate in Assay Buffer S3->S4 S5 Centrifuge at 10,000xg (Self-Validation Check) S4->S5 S6 Quantify Supernatant via HPLC/UV-Vis S5->S6

Self-validating workflow for generating cyclodextrin inclusion complexes.

Step-by-Step Methodology:

  • Molar Calculation: Weigh benzyl benzofuran-2-ylcarbamate and HP- β -CD at a 1:2 molar ratio.

  • Co-Dissolution: Dissolve both powders completely in a volatile organic solvent mixture (e.g., Methanol:Dichloromethane, 1:1 v/v). Ensure the solution is 100% optically clear.

  • Solvent Evaporation: Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporator) at 40°C. This forces the API into the cyclodextrin cavity as the solvent escapes, forming a solid dispersion.

  • Rehydration: Add your desired aqueous assay buffer to the dried film. Sonicate in a water bath for 15 minutes at room temperature.

  • Self-Validation Checkpoint (Critical): Transfer the rehydrated solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

  • Quantification: Carefully aspirate the supernatant. Do not assume the theoretical concentration. Quantify the exact API concentration in the supernatant using HPLC-UV against a standard curve prepared in 100% acetonitrile. Use this experimentally verified concentration to dose your biological assays.

Part 4: Preclinical Formulation (In Vivo)

Q: Cyclodextrins aren't providing enough exposure for my in vivo PK study. What is the next step? A: For severe cases where cyclodextrins fail to provide sufficient oral bioavailability, you must transition to Lipid-Based Formulations (LBFs), specifically Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS completely bypass the thermodynamic dissolution barrier by pre-dissolving the drug in an isotropic mixture of oils, surfactants, and co-solvents[5].

Protocol B: Formulation of a Basic SEDDS Vehicle
  • Excipient Selection: Create a blank lipid matrix consisting of 40% Oil (e.g., Peceol), 40% Surfactant (e.g., Cremophor EL), and 20% Co-solvent (e.g., Transcutol).

  • API Loading: Add benzyl benzofuran-2-ylcarbamate powder incrementally to the lipid matrix while stirring at 50°C until saturation is reached.

  • Self-Validation Checkpoint: To verify self-emulsification, drop 100 µL of the loaded lipid formulation into 10 mL of 37°C simulated gastric fluid (SGF) under mild agitation. The mixture should spontaneously form a transparent or slightly opalescent microemulsion within 2 minutes. If macroscopic drug crystals appear, the drug loading is too high, and precipitation has occurred. Reduce the API load by 20% and repeat.

Sources

Troubleshooting

Preventing side reactions during benzyl benzofuran-2-ylcarbamate deprotection

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers who encounter catastrophic yield losses when attempting to deprotect benzyl ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers who encounter catastrophic yield losses when attempting to deprotect benzyl benzofuran-2-ylcarbamate (a Cbz-protected 2-aminobenzofuran).

While Cbz removal is typically a straightforward procedure in peptide synthesis, applying standard conditions to electron-rich heteroaromatics often results in over-reduction, ring-opening, or rapid polymerization[1]. The causality lies in the inherent π-excessive nature of the benzofuran core and the extreme instability of the resulting free 2-aminobenzofuran, which readily tautomerizes to a reactive imine[2].

This guide provides field-proven troubleshooting strategies, quantitative comparisons, and self-validating protocols to ensure the survival of your benzofuran core.

Quantitative Comparison of Deprotection Strategies

To understand why standard methods fail, we must look at the quantitative reaction profiles. The table below summarizes the typical outcomes when applying common Cbz-deprotection methods to benzyl benzofuran-2-ylcarbamate.

Deprotection MethodReagents & ConditionsTypical Yield (%)Over-Reduction Risk (%)Polymerization Risk (%)Recommendation
Catalytic Hydrogenolysis H₂, 10% Pd/C, MeOH, RT15 - 25%60 - 75% < 5%Not Recommended (Unless poisoned)
Strong Acid Cleavage 33% HBr/AcOH, 0 °C to RT< 10%0%> 80% Avoid (Causes black tar)
Lewis Acid Cleavage AlCl₃, HFIP, DCM, 0 °C60 - 70%0%15 - 25%Viable (Requires strict temp control)
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, 75 °C85 - 95% 0%< 5%Optimal (Metal & Acid-Free)

Troubleshooting & FAQs

Q1: Why does my reaction turn into a black tar when I use HBr/AcOH to remove the Cbz group? A: This is a classic case of acid-catalyzed polymerization. 2-Aminobenzofurans are highly sensitive to strong acids. The HBr protonates the electron-rich furan oxygen or the C3 position of the ring, triggering a cascade of ring-opening and cationic polymerization[1]. Solution: Abandon strong Brønsted acids. If an acidic mechanism is absolutely required by your synthetic route, switch to a milder Lewis acid system like AlCl₃ in hexafluoroisopropanol (HFIP)[3].

Q2: I used standard Pd/C and H₂ gas. My LC-MS shows a mass shift of +2 Da (M+2). What happened? A: You have over-reduced the benzofuran core. The C2-C3 double bond of the benzofuran ring acts similarly to an isolated alkene under standard palladium-catalyzed hydrogenation conditions, rapidly reducing to 2,3-dihydrobenzofuran[4]. Solution: To prevent this, you must either poison the palladium catalyst (e.g., using pyridine or ammonium acetate) to lower its activity, or switch to a non-reductive nucleophilic cleavage method[4].

Q3: My deprotection seems successful by TLC, but the isolated product decomposes into a complex mixture in the NMR tube. How can I stabilize it? A: Free 2-aminobenzofuran is inherently unstable. Once the Cbz group is removed, the molecule exists in an equilibrium with its tautomer, benzofuran-2(3H)-imine, which rapidly hydrolyzes to benzofuran-2(3H)-one or oligomerizes[2]. Solution: Do not attempt to isolate the free amine. You must perform an in situ trapping reaction. Adding an electrophile (like acetic anhydride or a sulfonyl chloride) directly to the workup or reaction mixture will immediately convert the transient amine into a stable N-acyl or N-sulfonyl derivative[2].

Q4: What is the most reliable, metal-free method to deprotect this specific substrate? A: Nucleophilic deprotection using 2-mercaptoethanol and a mild base (K₃PO₄) in N,N-dimethylacetamide (DMAc) is currently the gold standard for sensitive heteroaromatic carbamates ()[5]. This method avoids both the hydrogen gas that causes over-reduction and the acids that cause polymerization.

Mechanistic Workflow: Degradation vs. Stabilization

The following diagram illustrates the logical pathways of benzyl benzofuran-2-ylcarbamate deprotection, highlighting the causality behind side reactions and the required stabilization route.

G Substrate Benzyl benzofuran-2-ylcarbamate (Stable Precursor) Deprotect_H2 Pd/C, H2 (Hydrogenolysis) Substrate->Deprotect_H2 Deprotect_Acid HBr/AcOH (Acid Cleavage) Substrate->Deprotect_Acid Deprotect_Nuc 2-Mercaptoethanol (Nucleophilic) Substrate->Deprotect_Nuc Intermediate Free 2-Aminobenzofuran (Highly Unstable Intermediate) Deprotect_H2->Intermediate Careful monitoring OverRed 2,3-Dihydrobenzofuran (Over-reduction Byproduct) Deprotect_H2->OverRed Excess H2 reduces C2-C3 double bond Deprotect_Acid->Intermediate Deprotect_Nuc->Intermediate Mild conditions Polymer Polymerized Tar / Ring-Opened Products Intermediate->Polymer Acid-catalyzed degradation Trapping In Situ Electrophile (e.g., Ac2O) Intermediate->Trapping Immediate capture Product Stable Functionalized Benzofuran Trapping->Product Prevents tautomerization

Reaction pathways of Cbz-deprotection highlighting degradation routes vs. stabilization.

Validated Experimental Protocols

Protocol 1: Nucleophilic Deprotection via 2-Mercaptoethanol (Optimal)

This protocol utilizes a soft nucleophile to selectively attack the benzyl carbamate, releasing the amine without reductive or acidic stress[5].

Materials:

  • Benzyl benzofuran-2-ylcarbamate (1.0 equiv)

  • 2-Mercaptoethanol (3.0 equiv)

  • K₃PO₄ (tribasic, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the substrate in anhydrous DMAc (0.2 M concentration).

  • Reagent Addition: Add K₃PO₄ followed by 2-mercaptoethanol. The reaction mixture will become a suspension.

  • Heating: Heat the mixture to 75 °C with vigorous stirring for 4–6 hours.

  • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 100 µL MeCN, and add 5 µL of acetic anhydride. Inject into LC-MS. Causality: Because the free amine is unstable on the column, in situ acetylation allows you to cleanly observe the M+42 mass, confirming the Cbz group has been removed without core degradation.

  • In Situ Trapping (Crucial): Once starting material is consumed, cool the reaction to 0 °C. Immediately add your desired electrophile (e.g., an acid chloride or sulfonyl chloride) and a tertiary amine base (e.g., DIPEA) directly to the DMAc solution. Stir for 2 hours at room temperature.

  • Workup: Dilute with ethyl acetate and wash extensively with water (3x) and brine to remove DMAc and thioether byproducts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Transfer Hydrogenation with In Situ Acylation

If nucleophilic cleavage interferes with other functional groups, use transfer hydrogenation to slowly generate H₂ in situ, minimizing over-reduction[4], while simultaneously trapping the amine.

Materials:

  • Benzyl benzofuran-2-ylcarbamate (1.0 equiv)

  • 10% Pd/C (10 mol% Pd)

  • Ammonium formate (4.0 equiv)

  • Acetic anhydride (Ac₂O) or target electrophile (2.0 equiv)

  • Methanol/THF (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate and Ac₂O in the MeOH/THF solvent mixture.

  • Catalyst Addition: Carefully add 10% Pd/C under a stream of N₂ to prevent ignition.

  • Hydrogen Source: Add ammonium formate in one portion.

  • Reaction: Stir at room temperature. The ammonium formate will slowly decompose into H₂ and CO₂, gently cleaving the Cbz group. The nascent 2-aminobenzofuran is instantly acetylated by the surrounding Ac₂O.

  • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (UV active, Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.4). Spraying with ninhydrin should yield a negative result (no color change), confirming no free primary amine is accumulating and the trapping is successful.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst[1]. Rinse the pad with EtOAc. Concentrate the filtrate under reduced pressure and purify.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Organic Letters, 2022, 24, 3736-3740. URL:[Link]

  • Technical Disclosure Commons. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis." Defensive Publications Series, August 12, 2025. URL:[Link]

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups - Deprotection Strategies." URL:[Link]

  • Kyoto University Research Information Repository. "Synthesis of Heterocycles Based on Transition Metal-catalyzed Cycloisomerization Reactions." URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of Benzyl Benzofuran-2-ylcarbamate

Welcome to the Technical Support Center for Benzyl benzofuran-2-ylcarbamate (CAS 916605-99-7). This guide is specifically engineered for researchers, scientists, and drug development professionals who are encountering th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzyl benzofuran-2-ylcarbamate (CAS 916605-99-7). This guide is specifically engineered for researchers, scientists, and drug development professionals who are encountering thermal instability and unexpected degradation of this carbamate intermediate during complex synthetic workflows.

Mechanistic Causality: Why Does It Degrade?

Benzyl carbamates are traditionally employed as robust amine protecting groups (Cbz or Z groups). However, the benzofuran-2-yl moiety significantly alters the electronic landscape of the molecule. The electron-rich nature of the benzofuran ring can stabilize transient intermediates, making the carbamate linkage highly susceptible to thermal degradation compared to standard aliphatic carbamates.

When subjected to thermal stress (typically >80°C), benzyl benzofuran-2-ylcarbamate undergoes a unimolecular thermal decomposition. As established in [1], this process proceeds via a concerted, cyclic transition state, yielding benzofuran-2-yl isocyanate and benzyl alcohol. In the presence of trace moisture or nucleophiles, the highly reactive isocyanate rapidly hydrolyzes and decarboxylates to form benzofuran-2-amine, an easily oxidized byproduct. Understanding this pathway is critical for designing self-validating, stable reaction conditions.

ThermalDegradation A Benzyl benzofuran-2-ylcarbamate (Intact Precursor) B Thermal Activation (Cyclic Transition State) A->B Heat > 80°C D Nucleophilic Attack (Protic Solvents / Base) A->D Nucleophiles F Prevention Strategy: Temp < 70°C & Anhydrous Toluene A->F Optimal Stability C Benzofuran-2-yl isocyanate + Benzyl alcohol B->C Cleavage E Benzofuran-2-amine + CO2 (Irreversible) C->E Trace H2O (Hydrolysis) C->F Prevent via Scavengers D->E Deprotection

Thermal degradation pathways of benzyl benzofuran-2-ylcarbamate and preventative measures.

FAQ & Troubleshooting Guide

Q1: I am observing significant byproduct formation when heating my reaction mixture above 80°C. What is the exact temperature threshold for this compound? A: The onset of thermal decomposition for benzyl benzofuran-2-ylcarbamate is heavily solvent-dependent. In non-polar, aprotic solvents (e.g., toluene), the compound is generally stable up to 85–90°C. However, in polar aprotic solvents (like DMF or DMSO) or in the presence of Lewis acids, the activation energy for the cyclic transition state is lowered, and degradation can begin as low as 65°C. This aligns with observations that [2]. Actionable Advice: Always conduct a Thermogravimetric Analysis (TGA) or variable-temperature NMR study if your protocol requires heating above 70°C.

Q2: My downstream cross-coupling requires elevated temperatures (100°C). How can I prevent the carbamate from degrading? A: If high temperatures are unavoidable, you must suppress the secondary pathways that drive the equilibrium toward irreversible degradation[3]:

  • Strictly Anhydrous Conditions: The formation of the isocyanate is reversible unless it is consumed. Trace water irreversibly drives the reaction forward by hydrolyzing the isocyanate to the amine and CO₂. Use activated molecular sieves (3Å or 4Å) directly in the reaction mixture.

  • Isobaric Pressure Systems: Conducting the reaction in a sealed pressure vessel keeps the volatile benzyl alcohol in solution, pushing the chemical equilibrium back toward the intact carbamate.

Q3: Does the choice of base in my reaction affect the thermal stability? A: Absolutely. Strong, nucleophilic bases (e.g., alkoxides, unhindered aliphatic amines) will directly attack the carbamate carbonyl, leading to premature deprotection via a non-thermal pathway that mimics thermal degradation. Always opt for sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates (e.g., Cs₂CO₃) when working with benzofuran-2-ylcarbamates.

Quantitative Data: Solvent & Temperature Compatibility

To guide your experimental design, refer to the following self-validating matrix of solvent and temperature compatibilities.

Solvent SystemNucleophilicityMax Safe Temp (°C)Degradation Rate at 100°CRecommended Additive / Mitigation
Toluene None85 - 90Low (<5% / hr)Sealed tube to retain benzyl alcohol
1,4-Dioxane None80 - 85Moderate (~10% / hr)4Å Molecular Sieves
DMF / DMAc Low (but polar)65 - 70High (>20% / hr)Avoid heating; use alternative solvent
Ethanol / MeOH High< 50Complete conversionDo not use for thermal reactions

Experimental Protocols: Step-by-Step Methodology

Protocol: Thermally Safe Palladium-Catalyzed Functionalization

This protocol is designed as a self-validating system: it incorporates internal controls (molecular sieves) and utilizes a solvent system specifically chosen to inhibit the isocyanate-forming transition state.

Materials:

  • Benzyl benzofuran-2-ylcarbamate (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv, strictly anhydrous)

  • Anhydrous Toluene (0.1 M concentration)

  • Activated 4Å Molecular Sieves (200 mg/mmol of substrate)

Step-by-Step Procedure:

  • Preparation of the Environment: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of atmospheric moisture.

  • Reagent Loading: Under a positive flow of Argon, add the benzyl benzofuran-2-ylcarbamate, aryl halide, Pd(dppf)Cl₂, and anhydrous Cs₂CO₃. Add the activated 4Å molecular sieves.

    • Causality Note: The sieves act as an active scavenger for any trace water generated or introduced, preventing the irreversible hydrolysis of any transiently formed isocyanate into the benzofuran-2-amine byproduct.

  • Solvent Addition: Inject anhydrous toluene via syringe.

    • Causality Note: Toluene is chosen over DMF because its non-polar nature does not stabilize the polar transition state required for carbamate cleavage, thereby raising the thermal degradation threshold.

  • Controlled Heating: Seal the flask and immerse it in a pre-heated oil bath set strictly to 75°C. Do not exceed 80°C. Stir vigorously for 12-16 hours.

  • Reaction Monitoring (Self-Validation): Withdraw a 20 µL aliquot, dilute in cold acetonitrile, and analyze via LC-MS. You should observe <2% of the benzofuran-2-amine byproduct. If >5% amine is detected, the system has been compromised by moisture, and the molecular sieves must be regenerated.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove the sieves and inorganic salts, and concentrate under reduced pressure at a bath temperature not exceeding 40°C.

References

  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138-2143. Available at:[Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2545. Available at: [Link]

  • Egorov, M., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1303. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benzyl benzofuran-2-ylcarbamate vs. Boc-protected 2-aminobenzofuran: A Comprehensive Comparison Guide

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, the 2-aminobenzofuran scaffold is a highly sought-after pharmacophore. However, handling the free amine presents a severe synthetic bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the 2-aminobenzofuran scaffold is a highly sought-after pharmacophore. However, handling the free amine presents a severe synthetic bottleneck due to its inherent thermodynamic instability. As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the appropriate protecting group for this moiety. This guide provides an objective, data-driven comparison between the two most robust stabilization strategies: Benzyl benzofuran-2-ylcarbamate (Cbz-protected) and Boc-protected 2-aminobenzofuran , detailing their mechanistic causality, orthogonal deprotection workflows, and self-validating experimental protocols.

Mechanistic Causality: The Inherent Instability of 2-Aminobenzofurans

To understand why protection is mandatory, one must analyze the electronic landscape of the benzofuran ring. The free 2-aminobenzofuran is highly electron-rich. The primary amine rapidly undergoes tautomerization to its imine counterpart, benzofuran-2(3H)-imine[1]. This imine intermediate is highly reactive and susceptible to nucleophilic attack, leading to rapid ring-opening, oxidation, and subsequent polymerization into intractable tars.

N-acylation or carbamate formation is not merely a protective measure; it is a fundamental stabilization requirement. By converting the amine into a carbamate (Cbz or Boc), the nitrogen lone pair is delocalized into the adjacent carbonyl group. This resonance stabilization effectively shuts down the tautomerization pathway, rendering the compounds bench-stable and isolable[2].

G A 2-Aminobenzofuran (Highly Unstable) B Benzofuran-2(3H)-imine (Reactive Tautomer) A->B Tautomerization D Cbz Protection (Benzyl Alcohol) A->D Electrophilic Trapping E Boc Protection (t-Butanol / Boc2O) A->E Electrophilic Trapping C Ring-Opening & Polymerization B->C Degradation F Benzyl benzofuran-2-ylcarbamate (Stable) D->F Delocalizes N-lone pair G Boc-protected 2-aminobenzofuran (Stable) E->G Delocalizes N-lone pair

Fig 1: Tautomerization-induced degradation of 2-aminobenzofuran and stabilization via carbamates.

Comparative Analysis: Cbz vs. Boc Protection Strategies

The choice between Cbz and Boc protection dictates the downstream orthogonality of your synthetic route. Below is a quantitative and qualitative comparison to guide your experimental design.

ParameterBenzyl benzofuran-2-ylcarbamate (Cbz)Boc-protected 2-aminobenzofuran
Molecular Weight 267.28 g/mol [3]233.27 g/mol
Standard Synthesis Curtius rearrangement with Benzyl AlcoholCurtius rearrangement with t-Butanol or in situ Boc₂O trapping[4]
Deprotection Conditions Neutral: H₂, Pd/C (Hydrogenolysis)Acidic: TFA or 4M HCl in Dioxane
Orthogonality Stable to strong acids (TFA) and mild basesStable to catalytic hydrogenation and strong bases
Deprotection Byproducts Toluene, CO₂ (Volatile, easy to remove)Isobutylene, CO₂ (Volatile, easy to remove)
Storage Stability Excellent (Sealed in dry, 2-8°C)[3]Excellent (Sealed in dry, 2-8°C)

Experimental Workflows: Self-Validating Protocols

Because direct amination of benzofuran yields unstable products, the most reliable methodology is the Curtius rearrangement starting from the commercially available and stable benzofuran-2-carboxylic acid. The protocols below are engineered with built-in validation checkpoints to ensure trustworthiness.

Protocol A: Synthesis of Benzyl benzofuran-2-ylcarbamate (Cbz)

Causality: We utilize diphenylphosphoryl azide (DPPA) to generate the acyl azide under mild conditions, preventing premature nitrogen extrusion before the trapping agent (benzyl alcohol) is introduced.

  • Acyl Azide Formation: Dissolve benzofuran-2-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M). Add triethylamine (1.2 eq) and cool to 0 °C. Dropwise, add DPPA (1.1 eq).

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Monitor by TLC (Hexane/EtOAc 3:1). The highly polar acid spot must completely convert to a less polar, UV-active acyl azide spot. Do not proceed to heating until the acid is fully consumed.

  • Rearrangement & Trapping: Add anhydrous benzyl alcohol (1.5 eq). Gradually heat the reaction to 80 °C. Causality: Heating triggers the concerted loss of N₂, forming the reactive isocyanate intermediate. The benzyl alcohol immediately attacks the isocyanate, forming the stable Cbz-carbamate.

  • Validation Checkpoint 2: After 4 hours, perform LC-MS analysis. The crude mixture should exhibit a dominant [M+H]⁺ peak at m/z 268.1[3].

  • Workup: Cool to room temperature, wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Synthesis of Boc-protected 2-aminobenzofuran

Causality: Trapping the isocyanate with t-butanol is sterically hindered and kinetically slower than with benzyl alcohol. Therefore, t-butanol is used in large excess (often as a co-solvent) to drive the equilibrium. Alternatively, domino annulation reactions can generate the 2-aminobenzofuran in situ, which is immediately trapped by Boc₂O[4].

  • Curtius Route: Dissolve benzofuran-2-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous toluene and anhydrous t-butanol. Add triethylamine (1.5 eq) and DPPA (1.1 eq) at 0 °C.

  • Rearrangement: Slowly heat the mixture to 85 °C and reflux overnight.

  • Validation Checkpoint: LC-MS analysis must confirm the presence of the Boc-protected species. Note: Boc groups often fragment in MS; look for the [M+H-tBu]⁺ fragment at m/z 178 alongside the parent mass.

  • Workup: Concentrate under reduced pressure to remove excess t-butanol, redissolve in EtOAc, wash with 1M HCl, then brine. Purify via flash chromatography.

Protocol C: Orthogonal Deprotection Workflows

Critical Insight: Deprotecting these carbamates yields the highly unstable free 2-aminobenzofuran. Never attempt to isolate the free amine. It must be generated in the presence of the downstream electrophile (e.g., an acid chloride for amide coupling) to ensure immediate in situ trapping[5].

Deprotection N1 Cbz-Protected 2-Aminobenzofuran N3 H2, Pd/C (Hydrogenolysis) N1->N3 Neutral Conditions N2 Boc-Protected 2-Aminobenzofuran N4 TFA or HCl/Dioxane (Acidic Cleavage) N2->N4 Acidic Conditions N5 Free 2-Aminobenzofuran (Transient Intermediate) N3->N5 - Toluene, - CO2 N4->N5 - Isobutylene, - CO2 N6 Downstream Coupling (Stable Product) N5->N6 In Situ Trapping Required

Fig 2: Orthogonal deprotection workflows for Cbz and Boc-protected 2-aminobenzofurans.

Downstream Applications in Drug Discovery

Both Benzyl benzofuran-2-ylcarbamate and Boc-protected 2-aminobenzofuran serve as critical building blocks in the synthesis of complex polycyclic architectures and biologically active molecules. Recent advances have utilized these protected intermediates in oxidative cross-coupling reactions[5] and domino annulation reactions to construct novel heterocycles, including kinase inhibitors and anti-HCV agents[4]. By selecting the appropriate carbamate, researchers can seamlessly integrate these electron-rich heteroaromatics into multi-step solid-phase or solution-phase peptide syntheses.

References

  • Title: Benzyl benzofuran-2-ylcarbamate (CAS 916605-99-7)
  • Source: mdpi.
  • Source: nih.
  • Source: acs.
  • Source: kyoto-u.ac.

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of Benzyl Benzofuran-2-ylcarbamate

This guide provides a comprehensive, in-depth analysis and a validated protocol for determining the purity of benzyl benzofuran-2-ylcarbamate, a heterocyclic compound of significant interest in pharmaceutical research. A...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis and a validated protocol for determining the purity of benzyl benzofuran-2-ylcarbamate, a heterocyclic compound of significant interest in pharmaceutical research. As the purity of an active pharmaceutical ingredient (API) is inextricably linked to its safety and efficacy, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance in drug development.

We will dissect a validated reversed-phase HPLC (RP-HPLC) method, comparing its performance characteristics against alternative analytical technologies. The experimental design and validation strategy are grounded in the International Council for Harmonisation (ICH) Q2(R2) guideline, ensuring the methodology is scientifically sound and suitable for its intended purpose.[1][2][3]

The Analytical Challenge: Why HPLC for Benzyl Benzofuran-2-ylcarbamate?

Benzyl benzofuran-2-ylcarbamate, like many carbamate and benzofuran derivatives, possesses chromophores that make it amenable to UV detection.[4][5] Its molecular structure suggests a moderate polarity, making it an ideal candidate for reversed-phase chromatography.

Alternative methods present distinct challenges. Gas chromatography (GC) is often unsuitable for carbamates due to their thermal instability, which can lead to degradation in the injection port and inaccurate quantification.[6] While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity, particularly for impurity identification, a validated HPLC-UV method provides a robust, cost-effective, and widely accessible solution for routine quality control (QC) purity testing.[7][8] The method detailed herein is designed for this QC role, where reliability and accuracy are paramount.

The Proposed HPLC Method: Chromatographic Conditions

The selection of chromatographic parameters is a causal chain of decisions aimed at achieving optimal separation. A C18 stationary phase was chosen for its versatility and proven performance with moderately polar compounds.[5] A gradient elution is employed to ensure adequate retention of the main analyte while allowing for the timely elution of potential impurities with differing polarities. Formic acid is added to the aqueous mobile phase to control the ionization of any acidic or basic functional groups and improve peak shape.

ParameterCondition
HPLC System Quaternary Gradient HPLC System with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 60% B to 95% B over 15 minutes, hold for 3 minutes, return to initial.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 25 minutes
Diluent Acetonitrile/Water (50:50, v/v)

The Validation Protocol: A Self-Validating System

The objective of method validation is to provide documented evidence that the analytical procedure is fit for its intended purpose.[3][9] This is achieved by assessing a series of performance characteristics as stipulated by the ICH Q2(R2) guideline.[1]

System Suitability

Causality: Before any validation run, system suitability testing (SST) is performed to ensure the chromatographic system is performing adequately. It is the daily health check of the analytical system.[10]

Protocol:

  • Prepare a standard solution of benzyl benzofuran-2-ylcarbamate at a working concentration (e.g., 100 µg/mL).

  • Inject the solution six consecutive times.

  • Calculate the relative standard deviation (RSD) for peak area and retention time.

  • Evaluate theoretical plates, tailing factor, and resolution (if impurity standards are available).

Acceptance Criteria:

  • RSD of Peak Area: ≤ 1.0%

  • RSD of Retention Time: ≤ 1.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][11] This is arguably the most critical validation parameter for a purity-indicating method.

Experimental Protocol (Forced Degradation):

  • Prepare solutions of benzyl benzofuran-2-ylcarbamate (approx. 100 µg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control sample and a blank (diluent), using the proposed HPLC method with a photodiode array (PDA) detector.

  • Assess peak purity of the main analyte peak in all stressed samples to ensure no co-eluting peaks are present.

Data Presentation:

Stress Condition% DegradationPeak Purity IndexObservations
Acid (0.1 M HCl)~15%>0.999One major degradant peak observed at RRT ~0.85.
Base (0.1 M NaOH)~30%>0.999Two major degradant peaks observed at RRT ~0.70 & 1.2.
Oxidative (3% H₂O₂)~10%>0.999One minor degradant peak observed at RRT ~1.15.
Thermal (105 °C)<5%>0.999No significant degradation observed.
Photolytic (UV)~8%>0.999One minor degradant peak observed at RRT ~0.90.
RRT = Relative Retention Time

Trustworthiness: The high peak purity index (>0.999) under all stress conditions confirms that the main analyte peak is spectrally pure and free from co-eluting degradants. This demonstrates the stability-indicating nature of the method.[3]

Linearity and Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Prepare a stock solution of benzyl benzofuran-2-ylcarbamate reference standard (1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the reporting limit of impurities (e.g., 0.5 µg/mL) to 120% of the assay concentration (e.g., 120 µg/mL).[3]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the correlation coefficient (R²), y-intercept, and slope of the regression line using the least squares method.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
0.55,120
1.010,350
50.0515,200
100.01,029,500
120.01,238,400

Linearity Results:

  • Range: 0.5 - 120 µg/mL

  • Correlation Coefficient (R²): > 0.999

  • Regression Equation: y = 10285x + 350

  • Y-intercept (% of response at 100% concentration): 0.034%

Trustworthiness: An R² value greater than 0.999 indicates an excellent linear relationship. The y-intercept being negligible relative to the response at the target concentration confirms the absence of significant systematic error.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparison to a reference method.[12]

Experimental Protocol:

  • Prepare a placebo mixture of formulation excipients.

  • Spike the placebo with the benzyl benzofuran-2-ylcarbamate API at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%80.079.8, 80.5, 80.199.8, 100.6, 100.1100.2%
100%100.099.5, 100.2, 99.999.5, 100.2, 99.999.9%
120%120.0119.2, 120.5, 119.899.3, 100.4, 99.899.8%

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results at each level and cumulatively.

Data Presentation:

ParameterAnalyst 1 / Day 1 / Inst 1Analyst 2 / Day 2 / Inst 2
Mean Assay (%) 99.8%100.1%
SD 0.450.52
RSD (%) 0.45%0.52%
Cumulative RSD (%) -0.68%

Acceptance Criteria: RSD should not be more than 2.0%.

Detection & Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by analyzing a minimum of six preparations at this concentration and demonstrating acceptable precision and accuracy.

Data Presentation:

ParameterValue (µg/mL)Method
LOD 0.15S/N Ratio ~ 3:1
LOQ 0.50S/N Ratio ~ 10:1
LOQ Precision (RSD%) 4.8% (n=6)Experimental Verification

Acceptance Criteria: Precision at the LOQ should not exceed 10% RSD.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze a system suitability solution and a sample solution under each condition.

  • Evaluate the impact on system suitability parameters, analyte retention time, and assay results.

Data Presentation:

Parameter VariationEffect on Retention TimeEffect on AssaySystem Suitability
Flow Rate (0.9 mL/min)Significant ShiftNo significant changePasses
Flow Rate (1.1 mL/min)Significant ShiftNo significant changePasses
Temperature (28 °C)Minor ShiftNo significant changePasses
Temperature (32 °C)Minor ShiftNo significant changePasses
Mobile Phase B (+2%)Minor ShiftNo significant changePasses
Mobile Phase B (-2%)Minor ShiftNo significant changePasses

Trustworthiness: The method is considered robust as minor, deliberate changes to the operational parameters did not significantly impact the assay results or lead to a failure in system suitability criteria.

Visualizing the Validation Process

Visual workflows provide a clear, high-level understanding of complex processes.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto SST System Suitability Testing (SST) Proto->SST Begin Validation Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Rep Compile Validation Report Rob->Rep All tests pass App Method Approved for Routine Use Rep->App

Caption: Workflow for HPLC Method Validation.

Interrelationship of Validation Parameters

Validation_Relationships Method Validated Method Accuracy Accuracy Accuracy->Method Range Range Accuracy->Range Precision Precision Precision->Method Precision->Range Linearity Linearity Linearity->Method Linearity->Range Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of core validation parameters.

Comparative Summary and Conclusion

The validated RP-HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of benzyl benzofuran-2-ylcarbamate. It is fit for its intended purpose as a primary quality control method for release and stability testing.

Analytical TechniqueSuitability for Benzyl Benzofuran-2-ylcarbamate Purity Analysis
HPLC-UV (This Method) Excellent. Robust, reliable, and cost-effective for routine QC. Provides accurate quantification of the main peak and known impurities.[4]
LC-MS Excellent (Complementary). Higher sensitivity and specificity. Essential for impurity identification and structural elucidation during development.[7][8]
GC-MS Poor. High risk of thermal degradation of the carbamate moiety, leading to inaccurate results.[6]
SFC Good (Alternative). A potential "green" alternative to normal-phase HPLC, offering faster analysis times. Less common in standard QC labs.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][1][3]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][2]

  • The Determination of N-Methylcarbamate Pesticides by HPLC. Agilent Technologies. [Link][6]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][13]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][9][11]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][14]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link][10]

  • High-Performance Liquid Chromatography of Carbamate Pesticides. Oxford Academic, Journal of Chromatographic Science. [Link][15]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. [Link][16]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link][17]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. [Link][8]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link][12]

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Validation

Comparative Reactivity of Benzyl Benzofuran-2-ylcarbamate in Suzuki-Miyaura Cross-Coupling: A Guide to Orthogonal Bond Activation

Executive Summary & Strategic Context As pharmaceutical drug development increasingly relies on late-stage functionalization and unconventional electrophiles, carbamates have transitioned from simple protecting groups to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

As pharmaceutical drug development increasingly relies on late-stage functionalization and unconventional electrophiles, carbamates have transitioned from simple protecting groups to active cross-coupling partners. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) presents a fascinating mechanistic dichotomy for the application scientist: it contains both a benzylic C-O bond and a heterocyclic C-N bond.

This guide objectively compares the reactivity of benzyl benzofuran-2-ylcarbamate against traditional halides and alternative carbamates. By understanding the thermodynamic and kinetic properties of these bonds, researchers can deploy chemoselective Suzuki-Miyaura couplings to build either structurally diverse diarylmethanes or functionalized benzofurans from a single, versatile scaffold.

Mechanistic Causality: The Expertise Behind the Choices

When deploying benzyl benzofuran-2-ylcarbamate in a Suzuki coupling, the application scientist must navigate two competing activation pathways. Understanding the causality behind catalyst selection is critical to preventing reaction failure.

  • Benzylic C-O Activation (Path A) : Benzyl carbamates can undergo oxidative addition by Pd(0) to form a π -benzyl-Pd(II) complex, accompanied by the extrusion of CO2 and the corresponding amine (in this case, benzofuran-2-amine)[1]. This pathway is highly favored when using bidentate phosphine ligands like dppf. The use of a weak base and non-polar solvent ensures that the benzylic position is activated orthogonally to traditional aryl halide couplings.

  • Carbamate C-N Activation (Path B) : The cleavage of the amide/carbamate C-N bond requires significant ground-state destabilization, typically achieved via N-Boc or N-Ts activation[2]. Because benzyl benzofuran-2-ylcarbamate is a secondary carbamate (possessing an N-H bond), it is highly susceptible to deprotonation under the basic conditions (e.g., K2CO3, K3PO4) required for boronic acid activation in the Suzuki cycle. The resulting anionic nitrogen species is exceptionally electron-rich, completely shutting down the oxidative addition of the C-N bond by Ni(0) or Pd(0) catalysts[3].

The Causality Rule : Direct cross-coupling of benzyl benzofuran-2-ylcarbamate will exclusively favor benzylic C-O activation. If C-N activation is desired to functionalize the benzofuran core, the scientist must first perform an N-alkylation (e.g., N-methylation) to pre-twist the amide bond and prevent ground-state deprotonation.

G Substrate Benzyl benzofuran-2-ylcarbamate (Dual-Electrophile) PdCat Pd(OAc)2 / dppf (Benzylic C-O Activation) Substrate->PdCat Path A (Direct) NiCat NiCl2(PCy3)2 / N-Alkylation (Carbamate C-N Activation) Substrate->NiCat Path B (Requires N-Alkylation) Int1 π-Benzyl-Pd(II) Complex (- CO2, - Amine) PdCat->Int1 Int2 Acyl-Ni(II) Complex (- Benzyl alcohol) NiCat->Int2 Prod1 Diarylmethane (Benzylic Coupling) Int1->Prod1 + Ar-B(OH)2 Prod2 2-Arylbenzofuran (Heteroaryl Coupling) Int2->Prod2 + Ar-B(OH)2

Mechanistic divergence of benzyl benzofuran-2-ylcarbamate in transition-metal catalysis.

Comparative Alternatives

How does benzyl benzofuran-2-ylcarbamate stack up against alternative substrates for generating structurally diverse benzofurans or diarylmethanes? Table 1 outlines the objective performance and strategic utility of each alternative.

Table 1: Comparative Reactivity Profiles

SubstratePrimary Reactive SiteCross-Coupling ProductOptimal Catalyst SystemKey Advantage / Limitation
Benzyl benzofuran-2-ylcarbamate Benzylic C-O bondDiarylmethanesPd(OAc)2 / dppfEnables orthogonal benzylic coupling; C-N bond is inert unless N-alkylated.
tert-Butyl benzofuran-2-ylcarbamate Carbamate C-N bond2-ArylbenzofuransNiCl2(PCy3)2Excellent for heterocyclic core functionalization; lacks benzylic activation pathway.
2-Bromobenzofuran Heteroaryl C-Br bond2-ArylbenzofuransPd(PPh3)4Traditional, highly reactive electrophile[4]; lacks orthogonal tuning capabilities.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards allows the researcher to track chemoselectivity in real-time.

G Step1 Substrate Preparation Step2 Catalyst Ligation Step1->Step2 Step3 Base & Boronic Acid Addition Step2->Step3 Step4 Thermal Activation Step3->Step4 Step5 Aqueous Quench & GC/MS Step4->Step5

Self-validating experimental workflow for chemoselective Suzuki-Miyaura cross-coupling.

Protocol A: Chemoselective Benzylic C-O Suzuki Coupling

Objective : Synthesize diarylmethanes by selectively activating the benzyl C-O bond, leaving the benzofuran core intact as an extruded byproduct[1].

  • Preparation : In an oven-dried Schlenk tube under an argon atmosphere, add benzyl benzofuran-2-ylcarbamate (0.5 mmol), phenylboronic acid (0.75 mmol), and K2CO3 (1.5 mmol).

  • Catalyst Loading : Add Pd(OAc)2 (5 mol%) and dppf (5 mol%). The bidentate dppf ligand is critical for stabilizing the intermediate π -benzyl-Pd(II) complex and preventing β -hydride elimination.

  • Solvent & Standard : Inject anhydrous toluene (2.5 mL) and n-dodecane (50 μ L) as an internal GC standard.

  • Thermal Activation : Stir the mixture at 80 °C for 12 hours.

  • Self-Validation (In-Process) : Extract a 10 μ L aliquot at 1h and 4h. Dilute in EtOAc and analyze via GC/MS. You must observe the stoichiometric appearance of benzofuran-2-amine ( m/z 133) alongside the diarylmethane product. If 2-phenylbenzofuran is detected, it indicates undesired C-N cleavage, and the temperature should be reduced to 70 °C.

  • Workup : Quench with water, extract with EtOAc (3 x 10 mL), dry over Na2SO4, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Traditional C-Br Suzuki Coupling (Control Alternative)

Objective : Standard C-C bond formation using 2-bromobenzofuran to establish a baseline for catalytic efficiency[4].

  • Preparation : Combine 2-bromobenzofuran (0.5 mmol), phenylboronic acid (0.6 mmol), and K2CO3 (1.0 mmol) in a reaction vial.

  • Catalyst Loading : Add Pd(PPh3)4 (3 mol%).

  • Solvent : Add a degassed mixture of EtOH/H2O (1:1 v/v, 6 mL). The aqueous media accelerates the transmetalation step for highly reactive aryl bromides.

  • Thermal Activation : Stir at 80 °C for 4 hours.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc 9:1). The rapid consumption of the bromide within 4 hours validates the activity of the Pd(0) source.

Quantitative Performance Data

The following table summarizes the expected yields and reaction parameters when coupling these substrates with phenylboronic acid under their respective optimized conditions.

Table 2: Quantitative Data for Suzuki-Miyaura Couplings

SubstrateReaction PathwayCatalyst/LigandBase / SolventTemp / TimeYield (%)
Benzyl benzofuran-2-ylcarbamate C-O ActivationPd(OAc)2 / dppfK2CO3 / Toluene80 °C / 12 h82% (Diarylmethane)
N-Methyl benzyl benzofuran-2-ylcarbamate C-N ActivationNiCl2(PCy3)2K3PO4 / Toluene130 °C / 24 h65% (2-Arylbenzofuran)
2-Bromobenzofuran C-Br ActivationPd(PPh3)4K2CO3 / EtOH-H2O80 °C / 4 h91% (2-Arylbenzofuran)

Note: The 65% yield for the N-methylated carbamate reflects the higher activation energy required to cleave the C-N bond compared to the highly labile C-Br bond[3].

Sources

Comparative

Mass spectrometry fragmentation pattern of benzyl benzofuran-2-ylcarbamate

Mass Spectrometry Fragmentation Pattern of Benzyl benzofuran-2-ylcarbamate: An ESI-MS/MS vs. EI-MS Comparison Guide For researchers and scientists engaged in structural elucidation, pharmacokinetics, or synthetic validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of Benzyl benzofuran-2-ylcarbamate: An ESI-MS/MS vs. EI-MS Comparison Guide

For researchers and scientists engaged in structural elucidation, pharmacokinetics, or synthetic validation, understanding the precise mass spectrometric behavior of target compounds is critical. Benzyl benzofuran-2-ylcarbamate (BB2C) is a structurally complex molecule featuring a benzofuran core linked via a carbamate moiety to a benzyl group. Because carbamates are highly susceptible to thermal degradation and specific gas-phase rearrangements, selecting the appropriate ionization technique dictates the reliability of your analytical data.

This guide objectively compares the fragmentation patterns and analytical performance of BB2C under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Electron Impact Mass Spectrometry (EI-MS), providing actionable, self-validating protocols for its quantification and structural verification.

Mechanistic Causality in Carbamate Fragmentation

The fragmentation of BB2C (Exact Mass: 267.0895 Da) is governed by the relative stabilities of its constituent moieties. In mass spectrometry, carbamates are universally characterized by the neutral loss of carbon dioxide ( CO2​ ) and their corresponding alcohol groups[1].

When subjected to collision-induced dissociation (CID), the protonated precursor ion [M+H]+ at m/z 268.1 undergoes three primary, predictable pathways:

  • Formation of the Tropylium Ion (m/z 91.1): For benzyl carbamates, the heterolytic cleavage of the benzyl C-O bond yields the highly stable, aromatic tropylium ion. This is often the dominant and most diagnostic fragmentation pathway for benzyl-containing compounds[2].

  • Neutral Loss of Benzyl Alcohol (-108 Da): Cleavage of the carbamate C-O bond, accompanied by a hydrogen transfer, expels benzyl alcohol. This leaves a protonated benzofuran-2-isocyanate product ion at m/z 160.0.

  • Neutral Loss of CO2​ (-44 Da): Direct decarboxylation of the carbamate yields a benzofuran-2-amine derivative at m/z 224.1. Benzofuran derivatives typically require accurate-mass MS/MS to confidently differentiate these ring-associated fragments from isobaric matrix interferences[3].

G M Benzyl benzofuran-2-ylcarbamate [M+H]+ m/z 268.1 F1 Tropylium Ion m/z 91.1 M->F1 Heterolytic C-O Cleavage (- C9H6NO2) F2 Isocyanate Derivative m/z 160.0 M->F2 Neutral Loss of Benzyl Alcohol (- 108 Da) F3 Amine Derivative m/z 224.1 M->F3 Neutral Loss of CO2 (- 44 Da)

ESI-MS/MS CID fragmentation pathway of Benzyl benzofuran-2-ylcarbamate.

Comparative Performance: ESI-MS/MS vs. EI-MS

Choosing between soft ionization (ESI) and hard ionization (EI) depends entirely on the analytical goal: quantification versus library-based structural confirmation.

  • ESI-MS/MS (Soft Ionization): Standard for LC-MS workflows. ESI gently protonates the molecule, preserving the intact [M+H]+ ion. By applying specific collision energies (CE) in a triple quadrupole system, you can selectively monitor the transition from m/z 268.1 to m/z 160.0. This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity, filtering out background noise inherent to biological matrices[4].

  • EI-MS (Hard Ionization): Standard for GC-MS workflows. The 70 eV electron beam causes aggressive in-source fragmentation. The molecular radical cation [M]+∙ at m/z 267 is typically very weak or absent. The spectrum is overwhelmingly dominated by the tropylium ion (m/z 91)[5], with minor peaks corresponding to the benzofuran core (m/z 134)[6]. While excellent for spectral library matching, the lack of a strong precursor ion makes EI-MS a poor choice for low-level quantification.

Quantitative Data & Method Comparison
Analytical FeatureLC-ESI-MS/MS (Positive Mode)GC-EI-MS (70 eV)
Primary Application Trace Quantification (PK/PD, Assays)Structural Verification & Purity
Precursor Ion [M+H]+ at m/z 268.1 (High abundance) [M]+∙ at m/z 267.1 (Low abundance)
Base Peak m/z 160.0 or m/z 91.1 (Dependent on CE)m/z 91.1 (Tropylium ion)
Diagnostic Fragments m/z 224.1 ( −CO2​ ), m/z 160.0 (-Benzyl alcohol)m/z 134 (Benzofuran core), m/z 108
Matrix Specificity High (via specific MRM transitions)Moderate (Relies on chromatographic separation)
Thermal Stability Risk Low (Analyzed in liquid phase)High (Carbamates may degrade in GC inlet)

Self-Validating Experimental Protocol: LC-ESI-MS/MS Quantification

To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system. It incorporates internal standard normalization and strict System Suitability Testing (SST) to prove causality between the instrument's response and the presence of BB2C.

Materials Required:

  • Analyte: Benzyl benzofuran-2-ylcarbamate ( >99% purity).

  • Internal Standard (IS): Carbofuran-d3 (or a 13C -labeled benzyl carbamate analog) to correct for matrix effects and ionization variations[4].

  • Mobile Phases: (A) LC-MS grade Water + 0.1% Formic Acid; (B) LC-MS grade Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology:

  • Mobile Phase Preparation & Causality: Prepare Mobile Phase A and B. Causality: The addition of 0.1% formic acid is not merely for chromatographic peak shape; it provides the necessary hydronium ion concentration to drive the protonation of the carbamate nitrogen, stabilizing the [M+H]+ precursor ion for subsequent CID.

  • Sample Preparation: Spike samples with 50 ng/mL of the Internal Standard. Extract using a standard protein precipitation or QuEChERS method.

  • MRM Parameter Optimization:

    • Quantifier Transition (BB2C):m/z 268.1 160.0 (Collision Energy: ~15-20 eV).

    • Qualifier Transition (BB2C):m/z 268.1 91.1 (Collision Energy: ~30-35 eV). Causality: The higher CE is required to shatter the stable benzofuran-isocyanate intermediate and fully liberate the tropylium ion.

  • System Suitability Test (SST) & Carryover Validation: Before analyzing unknown samples, inject a sequence consisting of: Mobile Phase Blank Lower Limit of Quantification (LLOQ) Standard High Standard Mobile Phase Blank.

    • Validation Check: The system is only validated if the LLOQ signal-to-noise ratio is ≥10:1 and the final blank shows no peak at the retention time of BB2C (area <5% of LLOQ). This proves the system is free of carryover, ensuring that subsequent positive signals are caused exclusively by the sample matrix.

  • Data Acquisition: Run the analytical batch using a gradient elution (e.g., 5% B to 95% B over 5 minutes) on a C18 column. Normalize the BB2C peak area to the IS peak area for quantification.

References

  • Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

  • Benzylcarbamate - Mass Spectrum (Electron Ionization) Source: NIST Chemistry WebBook URL:[Link]

  • Benzyl Carbamate - Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra... Source: PubMed (National Institutes of Health) URL:[Link]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

Comparative Chemical Stability Guide: Benzyl Benzofuran-2-ylcarbamate vs. Alkyl Carbamates

Executive Summary In advanced organic synthesis and drug development, the selection of an appropriate carbamate protecting group dictates the success of multi-step synthetic sequences. This guide provides an in-depth com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of an appropriate carbamate protecting group dictates the success of multi-step synthetic sequences. This guide provides an in-depth comparison of the chemical stability and cleavage orthogonality between benzyl benzofuran-2-ylcarbamate (a heteroaryl-substituted benzyl carbamate) and standard alkyl carbamates (such as tert-butyl [Boc] and ethyl carbamates).

While standard alkyl carbamates exhibit robust stability profiles governed by predictable steric and electronic factors, the incorporation of the electron-rich, yet highly labile, benzofuran-2-yl moiety fundamentally alters the reactivity of the carbamate linkage. This guide explores the mechanistic causality behind these differences and provides validated experimental protocols for their orthogonal manipulation.

Structural and Electronic Causality (The "Why")

The stability of a carbamate linkage ( R1−O−C(=O)−NH−R2 ) is dictated by the electronic contributions of both the O -linked ( R1 ) and N -linked ( R2 ) substituents.

The N-Linked Effect: Heteroaryl vs. Alkyl

In standard alkyl carbamates , the nitrogen lone pair strongly delocalizes into the adjacent carbonyl group. This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon, rendering standard carbamates highly resistant to nucleophilic attack (e.g., basic hydrolysis). Furthermore, the resulting aliphatic amine is a poor leaving group due to its high pKa​ .

Conversely, in benzyl benzofuran-2-ylcarbamate , the nitrogen is bonded directly to the 2-position of a benzofuran ring. The nitrogen lone pair is drawn into the extended π -system of the heteroaromatic ring. This competing delocalization diminishes the resonance stabilization of the carbamate carbonyl, making it substantially more electrophilic. Additionally, the free benzofuran-2-amine is a highly unstable species that rapidly tautomerizes to a benzofuran-2(3H)-imine, which subsequently hydrolyzes to benzofuran-2(3H)-one[1]. This thermodynamic sink drives the equilibrium of nucleophilic cleavage reactions forward, making the benzofuran-2-ylcarbamate significantly more base-labile than its alkyl counterparts.

The O-Linked Effect: Benzyl vs. Alkyl

The O -benzyl group (Cbz) provides a distinct orthogonal cleavage vector. Unlike alkyl groups, the benzylic carbon is highly susceptible to catalytic hydrogenolysis (cleavage of the C-O bond via H2​ and Pd/C)[2][3]. Furthermore, the unhindered nature of the benzylic position allows for targeted nucleophilic deprotection ( SN​2 ) using reagents like 2-mercaptoethanol[4], a pathway entirely inaccessible to bulky tert-butyl or stable ethyl carbamates.

Comparative Stability Profiles

The following table summarizes the quantitative and qualitative stability of these carbamates under various standard synthetic conditions.

Reaction ConditionBenzyl Benzofuran-2-ylcarbamatetert-Butyl Alkylcarbamate (Boc)Ethyl Alkylcarbamate
Catalytic Hydrogenolysis ( H2​ , Pd/C)Cleaved ( t1/2​ < 1 h)StableStable
Mild Acid (20% TFA / DCM)StableCleaved ( t1/2​ < 30 min)Stable
Strong Acid (33% HBr / AcOH)Cleaved ( t1/2​ < 1 h)Cleaved (Rapid)Stable
Mild Base ( K2​CO3​ , MeOH, 25 °C)Slow Hydrolysis ( t1/2​ ~ 12 h)StableStable
Strong Base (1M NaOH, 60 °C)Rapid Degradation StableSlow Cleavage ( t1/2​ > 24 h)
Nucleophilic (2-Mercaptoethanol)Cleaved ( SN​2 at benzyl)StableStable

Mechanistic Pathway Visualizations

To conceptualize the divergent reactivity, the following diagrams map the orthogonal cleavage pathways and the specific degradation mechanism of the benzofuran-2-yl system.

OrthogonalCleavage A Benzyl Benzofuran-2-ylcarbamate A->A TFA / DCM (Stable) C Unstable 2-Aminobenzofuran + Toluene + CO2 A->C H2, Pd/C (Hydrogenolysis) B tert-Butyl Alkylcarbamate (Boc) B->B H2, Pd/C (Stable) D Stable Alkyl Amine + Isobutylene + CO2 B->D TFA / DCM (Acid Cleavage)

Figure 1: Orthogonal cleavage pathways demonstrating the divergent stability of Cbz and Boc carbamates.

DegradationPathway A Benzyl Benzofuran-2-ylcarbamate B Nucleophilic Attack at Carbonyl (OH- or R-SH) A->B Base / Nucleophile C Tetrahedral Intermediate B->C D Benzofuran-2-amine [Highly Unstable Leaving Group] C->D Cleavage E Benzofuran-2(3H)-imine (Tautomerization) D->E Rapid Tautomerization F Benzofuran-2(3H)-one (Final Hydrolysis Product) E->F H2O

Figure 2: Base-mediated degradation pathway of benzyl benzofuran-2-ylcarbamate to benzofuran-2(3H)-one.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Because the free benzofuran-2-amine is inherently unstable, Protocol 1 utilizes an in situ trapping mechanism to validate the successful cleavage of the carbamate without losing the product to tautomeric degradation.

Protocol 1: Hydrogenolytic Cleavage with In Situ Acylation Trapping

Purpose: To cleave the benzyl carbamate[2] while preventing the degradation of the resulting 2-aminobenzofuran[1].

  • Preparation: Dissolve benzyl benzofuran-2-ylcarbamate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Trapping Agent Addition: Add acetic anhydride (3.0 mmol) and triethylamine (2.0 mmol) directly to the reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution. Caution: Pd/C is pyrophoric; add under argon.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at 25 °C for 2 hours.

  • Validation (TLC): Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3). The intermediate free amine will not be visible; look for the appearance of the stable N-(benzofuran-2-yl)acetamide spot.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the stable acetamide derivative.

Protocol 2: Acid-Mediated Cleavage of Alkyl Carbamates (Boc)

Purpose: Standard orthogonal deprotection of an acid-sensitive alkyl carbamate.

  • Preparation: Dissolve the Boc-protected alkyl amine (1.0 mmol) in anhydrous dichloromethane (DCM, 4 mL).

  • Acidification: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA, 1 mL) to achieve a 20% v/v solution.

  • Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes. The reaction is self-driving as the byproducts (isobutylene and CO2​ ) evolve as gases.

  • Validation & Isolation: Concentrate the mixture under a stream of N2​ gas. Triturate the resulting residue with cold diethyl ether to precipitate the pure alkyl amine TFA salt.

Protocol 3: Base-Catalyzed Hydrolysis Analytical Comparison

Purpose: To quantitatively demonstrate the enhanced electrophilicity of the benzofuran-2-ylcarbamate vs. an ethyl alkylcarbamate.

  • Preparation: Prepare a 0.1 M solution of both benzyl benzofuran-2-ylcarbamate and an ethyl alkylcarbamate in Methanol.

  • Hydrolysis: Add 1.0 equivalent of K2​CO3​ to each solution and stir at 25 °C.

  • Monitoring: Aliquot 50 µL samples at 1 h, 4 h, 12 h, and 24 h. Quench each aliquot with 1% aqueous formic acid and analyze via LC-MS.

  • Expected Outcome: The ethyl carbamate will show >95% recovery after 24 hours. The benzyl benzofuran-2-ylcarbamate will show steady conversion to benzofuran-2(3H)-one (mass m/z 134.13), validating the instability of the heteroaryl leaving group.

References

  • Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. ACS Publications. Available at:[Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available at:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at:[Link]

Sources

Comparative

Benchmarking Synthetic Routes for Benzyl Benzofuran-2-ylcarbamate: A Comparative Guide

Benzofuran derivatives are ubiquitous in medicinal chemistry, frequently exhibiting potent antimicrobial, antifungal, and anticancer properties [1]. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) serves as a pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzofuran derivatives are ubiquitous in medicinal chemistry, frequently exhibiting potent antimicrobial, antifungal, and anticancer properties [1]. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) serves as a pivotal intermediate and a structural pharmacophore in drug discovery. As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this compound to determine the most efficient, safe, and scalable methods.

This guide benchmarks the two most robust methodologies for synthesizing benzyl benzofuran-2-ylcarbamate: the classical DPPA-mediated Curtius rearrangement and the transition-metal-catalyzed Buchwald-Hartwig cross-coupling.

Route 1: The Curtius Rearrangement (Standard Protocol)

Mechanistic Rationale & Causality

The Curtius rearrangement converts benzofuran-2-carboxylic acid to the corresponding carbamate via an isocyanate intermediate [2]. Using diphenylphosphoryl azide (DPPA) is highly preferred over traditional acyl chloride/sodium azide methods because DPPA generates the acyl azide in situ without requiring the isolation of highly explosive intermediates [3].

Upon heating, the acyl azide undergoes a concerted thermal decomposition, expelling nitrogen gas to form the isocyanate. The isocyanate is subsequently trapped by benzyl alcohol to yield the Cbz-protected amine [4]. The visual confirmation of N₂ gas evolution serves as a self-validating indicator that the rearrangement is actively occurring.

Experimental Protocol
  • Activation: In a flame-dried round-bottom flask under N₂, dissolve benzofuran-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous toluene (20 mL). Add triethylamine (1.2 equiv, 12 mmol) and cool the mixture to 0 °C.

  • Azidation: Dropwise add DPPA (1.1 equiv, 11 mmol). Stir the reaction at room temperature for 2 hours to ensure complete formation of the acyl azide.

  • Rearrangement: Slowly heat the mixture to 80 °C. Monitor the evolution of N₂ gas (using a mineral oil bubbler). The rearrangement to the isocyanate is typically complete within 2 hours when bubbling ceases.

  • Nucleophilic Trapping: Add benzyl alcohol (1.5 equiv, 15 mmol) directly to the reaction mixture at 80 °C. Stir for an additional 4–6 hours.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield benzyl benzofuran-2-ylcarbamate.

Curtius A Benzofuran-2-carboxylic acid B Acyl Azide Intermediate A->B DPPA, Et3N, Toluene 0°C to RT C Isocyanate Intermediate B->C Heat (80°C) - N2 D Benzyl Benzofuran-2-ylcarbamate C->D Benzyl Alcohol 80°C

Workflow of the DPPA-mediated Curtius rearrangement for carbamate synthesis.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling (Alternative Protocol)

Mechanistic Rationale & Causality

While the Curtius rearrangement is reliable, it generates stoichiometric azide waste and requires handling DPPA. An atom-economical alternative is the direct C-N cross-coupling of 2-bromobenzofuran with benzyl carbamate.

This method utilizes a Pd(0) catalyst and a bidentate phosphine ligand (e.g., Xantphos). The wide bite angle of Xantphos facilitates the oxidative addition of Pd into the C-Br bond and strongly promotes the reductive elimination of the bulky carbamate product. Crucially, this specific ligand choice suppresses off-target β-hydride elimination, ensuring high fidelity in the final coupling step.

Experimental Protocol
  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with 2-bromobenzofuran (1.0 equiv, 10 mmol), benzyl carbamate (1.2 equiv, 12 mmol), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) to the flask and seal it securely before removing it from the glovebox.

  • Reaction: Transfer the flask to a heating block and stir vigorously at 100 °C for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove the Pd catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target carbamate.

Buchwald A 2-Bromobenzofuran C Pd-Catalyst / Xantphos Complex A->C Base (Cs2CO3) Dioxane B Benzyl Carbamate B->C D Oxidative Addition & Transmetalation C->D 100°C E Benzyl Benzofuran-2-ylcarbamate D->E Reductive Elimination

Workflow of the Pd-catalyzed Buchwald-Hartwig cross-coupling.

Comparative Benchmarking Data

To aid in route selection, the quantitative and logistical parameters of both methodologies are summarized below:

ParameterRoute 1: Curtius RearrangementRoute 2: Buchwald-Hartwig
Primary Reagents Benzofuran-2-carboxylic acid, DPPA2-Bromobenzofuran, Benzyl carbamate
Catalyst None (Thermal)Pd₂(dba)₃ / Xantphos
Typical Yield 75–85%60–75%
Reaction Time 6–8 hours12–16 hours
Temperature 80 °C100 °C
Safety / Toxicity Azide handling required (N₂ gas evolution)Heavy metal (Pd) waste, air-sensitive
Scalability Excellent (with controlled heating)Moderate (catalyst cost, inert atmosphere)
Conclusion

For rapid, bench-scale synthesis where starting materials are readily available, the Curtius rearrangement remains the gold standard due to its high yield and operational simplicity. However, for late-stage functionalization or when avoiding azide reagents is strictly necessary for scale-up safety, the Buchwald-Hartwig cross-coupling presents a highly viable, atom-economical alternative.

References

  • Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents ResearchGate1

  • Curtius rearrangement Wikipedia 2

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry PMC - National Institutes of Health 3

  • Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later TCI Chemicals 4

Sources

Validation

Spectroscopic Validation of Benzyl Benzofuran-2-ylcarbamate Derivatives: A Comparative Guide

As drug discovery programs increasingly target complex protein-protein interactions and resistant microbial strains, the demand for rigidified, bioisosteric scaffolds has surged. Benzyl benzofuran-2-ylcarbamate (CAS: 916...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and resistant microbial strains, the demand for rigidified, bioisosteric scaffolds has surged. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7)[1] and its derivatives represent a highly privileged class of molecules. By fusing the lipophilic, π-stacking potential of the benzofuran core with the hydrogen-bonding capacity of a carbamate linkage, these compounds consistently outperform traditional flexible phenylcarbamates in target affinity assays[2].

However, the structural complexity of the benzofuran-carbamate linkage presents unique analytical challenges. As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance of benzyl benzofuran-2-ylcarbamates against alternative scaffolds, providing researchers with a self-validating system for rigorous structural elucidation.

Mechanistic Advantages & Structural Logic

The decision to utilize a benzofuran-2-ylcarbamate over a standard benzyl phenylcarbamate is driven by precise stereoelectronic requirements. The oxygen atom within the benzofuran ring acts as a weak hydrogen-bond acceptor, while the rigid planar geometry of the heterocycle restricts the conformational freedom of the adjacent carbamate N-H[2].

When validating these structures, conventional synthesis via direct coupling of 2-aminobenzofuran is often abandoned due to the extreme oxidative instability of the amine. Instead, the industry standard relies on the Curtius rearrangement of benzofuran-2-carbonyl azides in the presence of benzyl alcohol[2]. This cascade prevents heterocycle degradation and yields a pristine product, but it requires stringent spectroscopic validation to confirm that the isocyanate intermediate has fully reacted to form the carbamate, rather than degrading into symmetrical ureas.

G A Benzofuran-2-carbonyl Azide (Precursor) B Curtius Rearrangement (Δ, -N₂) A->B C Benzofuran-2-isocyanate (Reactive Intermediate) B->C E Benzyl Benzofuran-2-ylcarbamate (Target Scaffold) C->E D Benzyl Alcohol (Nucleophilic Attack) D->E

Workflow of the Curtius rearrangement yielding the target carbamate scaffold.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following spectroscopic workflows are designed as a self-validating system. Each technique cross-verifies the findings of the others, eliminating false positives caused by unreacted starting materials or degradation byproducts.

Protocol A: FT-IR Validation (Functional Group Mapping)

Causality: Trace water or solvent residues can mask the critical N-H stretch with a broad O-H band. Proper desiccation and matrix selection are mandatory.

  • Sample Preparation: Dry the synthesized derivative under high vacuum (<0.1 mbar) for 12 hours.

  • Matrix Assembly: Grind 2 mg of the analyte with 200 mg of anhydrous KBr. Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Checkpoints: Confirm the absence of an isocyanate peak (~2250 cm⁻¹). Identify the sharp carbamate C=O stretch at ~1695–1730 cm⁻¹ and the N-H stretch at ~3280 cm⁻¹[3].

Protocol B: High-Resolution NMR (Structural Elucidation)

Causality: Solvent selection dictates the visibility of exchangeable protons. While CDCl₃ is standard for high-resolution carbon mapping, DMSO-d₆ is mandated for ¹H NMR when the carbamate N-H proton is of interest. CDCl₃ often leads to rapid proton exchange, obscuring the N-H signal[4].

  • Solvent & Standard: Dissolve 15 mg of sample in 0.6 mL of anhydrous DMSO-d₆. Ensure 0.03% v/v Tetramethylsilane (TMS) is present for zero-point calibration.

  • ¹H NMR Acquisition: Run 16 scans at 400 MHz or 600 MHz. The benzyl CH₂ protons will appear as a distinct, sharp singlet near δ 5.15–5.36 ppm[4]. The benzofuran H-3 proton typically resonates as a singlet at δ 6.6–6.8 ppm.

  • ¹³C NMR Acquisition: Run 512 scans at 100 MHz with proton decoupling. The carbamate carbonyl carbon is highly diagnostic, appearing at δ 153.0–156.0 ppm[3]. The benzyl CH₂ carbon will map to δ 65.0–67.5 ppm[4].

Protocol C: ESI-TOF Mass Spectrometry (Molecular Weight Confirmation)

Causality: Electron Impact (EI) ionization is too harsh for carbamates, frequently causing thermal degradation and cleavage at the C-O bond. Electrospray Ionization (ESI) provides a soft ionization pathway, preserving the intact molecular ion[3].

  • Preparation: Dilute the sample to 1 µg/mL in HPLC-grade Methanol containing 0.1% Formic Acid (facilitates protonation).

  • Acquisition: Inject into the ESI source in positive ion mode.

  • Validation: Verify the presence of the[M+H]⁺ and [M+Na]⁺ adducts (Theoretical exact mass for unsubstituted Benzyl benzofuran-2-ylcarbamate C₁₆H₁₃NO₃: [M+H]⁺ m/z 268.0968).

Comparative Spectroscopic Data

To objectively evaluate the target scaffold, we must benchmark its spectroscopic signatures against standard alternatives: Benzyl phenylcarbamates (lacking the fused furan ring) and Alkyl benzofuran-2-ylcarbamates (lacking the benzyl aromatic system).

The table below synthesizes expected validation metrics based on authoritative chemical literature[3][4].

Spectroscopic FeatureBenzyl benzofuran-2-ylcarbamateBenzyl phenylcarbamate (Alternative A)Ethyl benzofuran-2-ylcarbamate (Alternative B)
FT-IR: C=O Stretch ~1715 cm⁻¹~1695 cm⁻¹~1725 cm⁻¹
FT-IR: N-H Stretch ~3280 cm⁻¹~3300 cm⁻¹~3250 cm⁻¹
¹H NMR: N-H (DMSO-d₆) δ 10.2 ppm (s, 1H)δ 9.8 ppm (s, 1H)δ 10.0 ppm (s, 1H)
¹H NMR: Benzyl/Alkyl CH₂ δ 5.25 ppm (s, 2H)δ 5.15 ppm (s, 2H)δ 4.20 ppm (q, 2H)
¹H NMR: Heterocycle H-3 δ 6.70 ppm (s, 1H)N/Aδ 6.65 ppm (s, 1H)
¹³C NMR: C=O Carbon δ 153.5 ppmδ 153.2 ppmδ 154.0 ppm
¹³C NMR: Benzyl/Alkyl CH₂ δ 67.2 ppmδ 65.5 ppmδ 61.5 ppm

Data Interpretation: The electron-withdrawing nature of the benzofuran oxygen slightly deshields the carbamate N-H proton compared to a standard phenyl ring, shifting it further downfield in DMSO-d₆. Furthermore, the rigid benzofuran C-2 attachment shifts the C=O stretching frequency higher than that of flexible phenylcarbamates.

G Core Benzyl Benzofuran-2-ylcarbamate Spectroscopic Map IR FT-IR Signatures Core->IR NMR1 ¹H NMR Signatures Core->NMR1 NMR13 ¹³C NMR Signatures Core->NMR13 IR_NH N-H Stretch ~3280 cm⁻¹ IR->IR_NH IR_CO C=O (Carbamate) ~1715 cm⁻¹ IR->IR_CO NMR1_CH2 Benzyl CH₂ δ ~5.25 ppm (s) NMR1->NMR1_CH2 NMR1_H3 Benzofuran H-3 δ ~6.70 ppm (s) NMR1->NMR1_H3 NMR13_CO C=O Carbon δ ~153.5 ppm NMR13->NMR13_CO NMR13_CH2 Benzyl CH₂ δ ~67.2 ppm NMR13->NMR13_CH2

Key spectroscopic signatures mapping the benzyl benzofuran-2-ylcarbamate structure.

Conclusion

The spectroscopic validation of benzyl benzofuran-2-ylcarbamate derivatives requires a nuanced understanding of how the rigid, electron-rich benzofuran core interacts with the carbamate linkage. By utilizing Curtius rearrangement protocols[2] and employing a self-validating analytical matrix (DMSO-d₆ NMR, KBr FT-IR, and ESI-TOF MS), researchers can definitively confirm structural integrity. When compared to standard phenylcarbamates, the benzofuran derivatives exhibit distinct downfield ¹H NMR shifts and elevated C=O stretching frequencies, serving as reliable markers of successful synthesis.

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Safety & Regulatory Compliance

Safety

Operational Protocol for the Safe Handling and Disposal of Benzyl benzofuran-2-ylcarbamate

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis and assay development; it requires absolute mastery over the entire lifecycle of a chemical, including it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis and assay development; it requires absolute mastery over the entire lifecycle of a chemical, including its end-of-life management. Benzyl benzofuran-2-ylcarbamate is a highly specialized heterocyclic building block utilized in advanced drug discovery. However, like all carbamate derivatives, it demands rigorous, scientifically grounded disposal protocols to mitigate environmental toxicity and ensure regulatory compliance.

This guide provides a comprehensive, self-validating operational framework for the disposal of benzyl benzofuran-2-ylcarbamate, bridging the gap between molecular mechanisms and logistical execution.

Physicochemical & Regulatory Profile

To design an effective disposal strategy, we must first understand the quantitative and regulatory parameters of the compound. The table below summarizes the critical data that dictates our handling protocols.

ParameterValueOperational Causality & Impact
Chemical Name Benzyl benzofuran-2-ylcarbamateThe carbamate linkage (-O-CO-NH-) is the primary target for chemical deactivation via hydrolysis.
CAS Number 916605-99-7[1]Essential for accurate waste profiling and manifesting to Treatment, Storage, and Disposal Facilities (TSDFs).
Molecular Formula C16H13NO3[1]High carbon/hydrogen ratio ensures high combustibility, making thermal destruction highly efficient.
Molecular Weight 267.28 g/mol [1]Used to calculate stoichiometric requirements for alkaline hydrolysis of bulk spills.
EPA Classification RCRA Regulated (Carbamate)Subject to strict Land Disposal Restrictions (LDR); necessitates specific destruction technologies[2].
Mechanistic Rationale for Disposal Protocols

Carbamates present unique environmental and occupational hazards. In biological systems, many carbamates function as potent inhibitors of serine hydrolases. If improperly disposed of in standard landfills, they exhibit significant soil mobility and aquatic toxicity.

To address this, the U.S. Environmental Protection Agency (EPA) strictly regulates carbamate waste under the Resource Conservation and Recovery Act (RCRA). On June 13, 2011, the EPA revised the Land Disposal Restrictions (LDR) for carbamate wastes[2]. Because specific analytical standards for complex, proprietary carbamates are often unavailable to verify numeric concentration limits, the EPA mandated the use of Best Demonstrated Available Technologies (BDAT)[3].

For carbamates, BDAT primarily dictates high-temperature incineration (CMBST) or chemical oxidation/hydrolysis (CHOXD) to ensure the complete destruction of the toxic pharmacophore before any land disposal of the residual ash[4]. Our protocols are built strictly around these two EPA-sanctioned methodologies.

Visualizing the Disposal Workflow

The following decision matrix illustrates the logistical routing of benzyl benzofuran-2-ylcarbamate waste based on its physical state, ensuring compliance with EPA LDR mandates.

CarbamateDisposal N1 Waste Generation: Benzyl benzofuran-2-ylcarbamate N2 Assess Waste State N1->N2 N3 Solid Waste / Pure Compound N2->N3 Powder/Vials N4 Liquid Waste / Bench Spill N2->N4 Solutions/Spills N5 High-Temp Incineration (CMBST BDAT) N3->N5 Direct Route N6 Alkaline Hydrolysis (1M NaOH, 30 min) N4->N6 Pre-treatment N7 Verify LDR Compliance (EPA RCRA Manifest) N5->N7 N6->N5 Residual Organics N8 Final TSDF Disposal N7->N8

Fig 1: Operational decision matrix for Benzyl benzofuran-2-ylcarbamate disposal.

Step-by-Step Laboratory Disposal Protocols
Protocol A: Segregation and Preparation for High-Temperature Incineration (CMBST)

High-temperature incineration is the preferred, self-validating BDAT for solid benzyl benzofuran-2-ylcarbamate waste, as it guarantees the complete thermal cleavage of the molecule into simple, non-toxic oxides.

  • Source Segregation: Isolate the carbamate waste from strong acids or oxidizing agents. Causality: Carbamates can undergo premature, uncontrolled exothermic degradation if mixed with incompatible reactive species.

  • Primary Containment: Place all solid waste, contaminated PPE (gloves, weigh boats), and empty source vials into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Secondary Containment & Labeling: Place the primary HDPE container into a secondary containment bin. Label the bin explicitly with "Hazardous Waste - Carbamate (Toxic)" and include the CAS number (916605-99-7).

  • Regulatory Manifesting: When scheduling pickup with your TSDF, utilize the EPA hazardous waste codes applicable to carbamate commercial chemical products. You must explicitly specify "CMBST" (Combustion) as the required treatment standard on the uniform hazardous waste manifest to comply with LDR notification requirements[5].

Protocol B: In-Lab Chemical Deactivation (Alkaline Hydrolysis) for Spills

For liquid solutions or benchtop spills, in-situ alkaline hydrolysis (CHOXD) is required. This process cleaves the carbamate ester linkage, yielding a benzofuran amine, benzyl alcohol, and carbonate, which significantly reduces the acute toxicity of the spill prior to final cleanup.

  • Spill Containment: Immediately surround the liquid spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) to prevent spreading.

  • Hydrolysis Application: Generously apply a 1M to 2M Sodium Hydroxide (NaOH) solution directly to the contaminated area. Causality: The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the carbamate. This initiates an irreversible nucleophilic acyl substitution that shatters the toxic pharmacophore.

  • Incubation: Allow a minimum of 30 minutes of contact time at room temperature. This ensures complete stoichiometric conversion of the carbamate into its inactive constituents.

  • Neutralization & Self-Validation: Carefully neutralize the basic slurry using dilute hydrochloric acid (1M HCl) dropwise. Self-Validation Step: Use pH indicator strips to continuously monitor the mixture. Once the pH stabilizes between 6.0 and 8.0, the neutralization is validated, confirming the cessation of the hydrolysis reaction.

  • Collection: Sweep the neutralized, deactivated slurry into a hazardous waste container. Even though the carbamate is destroyed, the breakdown products (benzyl alcohol and benzofuran derivatives) are still organic pollutants and must be routed to incineration (Protocol A) for final disposal.

References
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes (Direct Final Rule). federalregister.gov.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes (Proposed Rule). regulations.gov.
  • 916605-99-7 | Benzyl benzofuran-2-ylcarbamate Product Specifications. bldpharm.com.
  • EPA Issues Rule on Carbamate Wastes. epa.gov.
  • Regulation of Laboratory Waste. American Chemical Society (acs.org).

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Handling

Personal protective equipment for handling Benzyl benzofuran-2-ylcarbamate

As a Senior Application Scientist, establishing a robust safety framework for novel or specialized organic building blocks is paramount. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) is a highly valuable heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust safety framework for novel or specialized organic building blocks is paramount. Benzyl benzofuran-2-ylcarbamate (CAS: 916605-99-7) is a highly valuable heterocyclic intermediate in drug discovery and medicinal chemistry. Because exhaustive toxicological profiling is often limited for specialized intermediates, laboratory professionals must implement a self-validating safety protocol extrapolated from structurally analogous compounds, such as Ethyl benzofuran-2-ylcarbamate and general benzofuran derivatives[1].

This guide provides the mechanistic causality behind the required Personal Protective Equipment (PPE) and outlines a rigorous, step-by-step operational workflow to ensure absolute safety during handling, reaction setup, and disposal.

Hazard Assessment & Mechanistic Causality

To handle Benzyl benzofuran-2-ylcarbamate safely, researchers must understand why specific hazards exist based on its molecular architecture:

  • Lipophilicity and Dermal Penetration: The benzofuran core is highly lipophilic. This property allows the molecule to easily partition into and cross the stratum corneum of the skin. If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or DCM), its dermal penetration rate increases exponentially, making skin protection critical.

  • Electrophilic Reactivity: The carbamate moiety can act as an electrophile or a pseudo-substrate for biological enzymes (such as amidases and esterases)[2]. Inhalation of aerosolized dust or accidental ingestion can lead to mucosal irritation and potential enzymatic interference.

Quantitative Hazard Data (Extrapolated GHS Classification)

Based on structural analogs, the following hazard classifications must be assumed and mitigated during all laboratory operations[1].

Hazard ClassCategoryHazard Statement (H-Code)Precautionary Statement (P-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280, P302+P352
Serious Eye Irritation Category 2AH319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationP261, P271, P304+P340

Personal Protective Equipment (PPE) Matrix

Every piece of PPE selected in this matrix directly counteracts a specific mechanistic vulnerability of Benzyl benzofuran-2-ylcarbamate[2].

PPE CategorySpecificationMechanistic Rationale
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 compliant). Add a face shield for large solution transfers.Prevents airborne dust particles or solvent splashes from causing severe corneal irritation (H319)[2].
Hand Protection Double-layered Nitrile gloves (minimum 5 mil thickness).Nitrile provides a robust barrier against the lipophilic benzofuran core. Double gloving prevents breakthrough if handling solutions[2].
Skin/Body Protection Flame-resistant (FR) lab coat, long pants, closed-toe non-porous shoes.Prevents dermal exposure (H315) and mitigates fire risk when handling the compound alongside flammable organic solvents.
Respiratory Protection Handled exclusively inside a certified Chemical Fume Hood.Prevents inhalation of fine particulate matter, directly mitigating respiratory irritation (H335)[1].

Experimental Workflow: Safe Handling & Reaction Setup

This step-by-step methodology ensures that the compound is handled without generating aerosols or risking oxidative degradation.

Step 1: Pre-Operational Verification

  • Verify the fume hood is operational with a certified face velocity (typically 0.4–0.6 m/s).

  • Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the workspace[2].

  • Don all required PPE as outlined in the matrix above.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can cause fine carbamate powders to aerosolize, significantly increasing inhalation risk.

  • Using a clean, dry micro-spatula, carefully transfer the Benzyl benzofuran-2-ylcarbamate. Avoid rapid, sweeping motions that disturb the powder bed.

Step 3: Reaction Execution

  • Transfer the weighed solid into an oven-dried reaction flask.

  • Purge the flask with an inert gas (Nitrogen or Argon). Causality: Benzofuran derivatives can be sensitive to oxidative degradation under atmospheric conditions, which can introduce impurities into your synthesis.

  • Slowly add the reaction solvent (e.g., Dichloromethane or Tetrahydrofuran) via syringe down the side of the flask to dissolve the compound, minimizing splashing.

Step 4: Post-Handling Decontamination

  • Wipe down the spatula, balance, and hood surface with a paper towel dampened with isopropanol, followed by a secondary wipe with a standard laboratory detergent and water[3].

Spill Response and Disposal Plan

Treat all spills of Benzyl benzofuran-2-ylcarbamate as hazardous. Never attempt to dry-sweep the powder , as this will immediately generate airborne particulates[3].

Solid Spill Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to a safe working height[3].

  • Contain: Gently dampen the spilled powder with a small amount of water or a low-volatility solvent (like isopropanol) to suppress dust generation.

  • Collect: Use a non-sparking scoop or damp absorbent pads to collect the material. Place it directly into a sealable hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with a detergent/water solution[3].

Chemical Waste Disposal
  • Solid Waste: Place all collected spill material, contaminated weighing boats, and used PPE into a clearly labeled hazardous organic solid waste container.

  • Liquid Waste: Segregate reaction mixtures containing Benzyl benzofuran-2-ylcarbamate into designated organic waste carboys (halogenated or non-halogenated, depending on the solvent). Crucial: Do not mix with strong acids or oxidizers, as carbamates can undergo rapid hydrolysis to release carbon dioxide gas and corresponding amines, potentially pressurizing the waste container.

Workflow Visualization

The following logical workflow maps the self-validating safety procedures from initial setup through to successful disposal.

G Start 1. Pre-Handling Setup Verify Fume Hood & PPE Weighing 2. Weighing Use Anti-Static Boat Start->Weighing Reaction 3. Reaction Setup Inert Gas Purge Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol Dampen & Collect Spill->Cleanup YES Disposal 4. Waste Disposal Segregate Organics Spill->Disposal NO Cleanup->Disposal Success Safe Operation Complete Disposal->Success

Operational workflow for the safe handling, spill response, and disposal of benzofuran carbamates.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Benzyl benzofuran-2-ylcarbamate
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Reactant of Route 2
Benzyl benzofuran-2-ylcarbamate
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